(3-Bromo-2-fluorophenyl)methanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
InChI Key |
LVZJTAOKZDDSME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CS |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of (3-Bromo-2-fluorophenyl)methanethiol
An In-depth Technical Guide to the Chemical Properties of (3-Bromo-2-fluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol that, while not extensively documented in publicly available literature, represents a compound of significant interest for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic thiol group, a reactive aryl bromide, and a modulating fluoro group on a phenyl ring makes it a versatile scaffold. This guide provides a comprehensive technical overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers looking to synthesize or utilize this compound in their work. The strategic placement of the bromine and fluorine atoms can influence the electronic properties and conformation of the molecule, potentially impacting its interaction with biological targets.[1][2]
Predicted Physicochemical and Safety Data
Due to the limited experimental data for (3-Bromo-2-fluorophenyl)methanethiol, the following table summarizes its predicted physicochemical properties. These values are estimated based on the properties of structurally similar compounds and computational models. A constitutional isomer, (4-bromo-2-fluorophenyl)methanethiol, has a predicted LogP of 2.8 and a monoisotopic mass of 219.93576 Da.[3]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₇H₆BrFS | - |
| Molecular Weight | 221.09 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy to similar thiols |
| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from related compounds |
| Density | ~1.6 g/mL | Based on (3-Bromo-2-fluorophenyl)acetonitrile |
| LogP | ~2.9 | Based on related structures[4] |
| pKa (thiol) | ~7-8 | Typical for benzylic thiols |
Safety and Handling
(3-Bromo-2-fluorophenyl)methanethiol is predicted to be a hazardous substance. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds such as (3-Fluorophenyl)methanethiol and other brominated aromatic compounds suggest the following hazards:
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][10]
-
Avoid breathing vapors or mist.[8]
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6][9]
Proposed Synthesis
A plausible synthetic route to (3-Bromo-2-fluorophenyl)methanethiol can be envisioned starting from the commercially available 3-bromo-2-fluoroaniline. This multi-step synthesis involves standard, well-established organic transformations.
Caption: Proposed synthetic workflow for (3-Bromo-2-fluorophenyl)methanethiol.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile
-
To a stirred solution of 3-bromo-2-fluoroaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (NaNO₂) dropwise.
-
Monitor the formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.
Step 2: Synthesis of (3-Bromo-2-fluorophenyl)methanamine
-
In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a solution of 3-bromo-2-fluorobenzonitrile in the same solvent dropwise at a controlled temperature.
-
After the addition is complete, reflux the mixture to drive the reaction to completion.
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the aluminum salts and extract the filtrate with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amine, which can be purified if necessary.
Step 3: Synthesis of (3-Bromo-2-fluorophenyl)methanethiol
-
Reflux a mixture of (3-bromo-2-fluorophenyl)methanamine and thiourea in ethanol.
-
After the reaction is complete, add a solution of sodium hydroxide and continue to reflux to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture and acidify with a mineral acid to protonate the thiolate.
-
Extract the thiol with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography or vacuum distillation.
Predicted Spectroscopic Profile
The structural confirmation of (3-Bromo-2-fluorophenyl)methanethiol would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expected to appear in the range of 7.0-7.6 ppm. The protons on the benzene ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.
-
Methylene Protons (-CH₂SH, 2H): A doublet is expected around 3.7-4.0 ppm, coupled to the thiol proton.
-
Thiol Proton (-SH, 1H): A triplet is expected around 1.5-2.0 ppm, coupled to the methylene protons. The chemical shift of this proton can be variable and it is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.
-
Methylene Carbon (-CH₂SH, 1C): A signal is expected in the range of 25-35 ppm.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular ion peaks would be around m/z = 220 and 222.
-
Fragmentation: A prominent fragment would be the loss of the thiol group (-SH), leading to the formation of the 3-bromo-2-fluorobenzyl cation.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of (3-Bromo-2-fluorophenyl)methanethiol is dictated by its three key functional groups: the thiol, the aryl bromide, and the aryl fluoride.
Caption: Potential reactivity pathways for (3-Bromo-2-fluorophenyl)methanethiol.
Thiol Group Reactivity
The thiol group is a potent nucleophile and can undergo a variety of reactions:
-
S-Alkylation and S-Arylation: The thiol can be easily alkylated or arylated to form thioethers, which is a common strategy for building more complex molecules.
-
Covalent Inhibitors: Thiols are known to form covalent bonds with electrophilic residues, such as cysteine, in proteins. This makes (3-Bromo-2-fluorophenyl)methanethiol a potential fragment for the design of covalent inhibitors, a growing area in drug discovery.[11]
-
Oxidation: The thiol can be oxidized to form a disulfide, which could be a reversible covalent modification in a biological context.
Aryl Bromide Reactivity
The carbon-bromine bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions:
-
Suzuki, Stille, Heck, and Sonogashira Couplings: The aryl bromide can be readily used in these reactions to introduce new carbon-based substituents, allowing for the rapid diversification of the molecular scaffold.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups.
The reactivity of the C-Br bond is generally higher than that of the C-F bond in these cross-coupling reactions, allowing for selective functionalization.[12]
Aryl Fluoride Reactivity
The fluorine atom significantly influences the electronic properties of the aromatic ring. While generally less reactive in cross-coupling reactions than the bromide, it can participate in nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated. More importantly, the fluorine atom can:
-
Modulate pKa and Lipophilicity: Fluorine substitution is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Form Favorable Protein-Ligand Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity.
Conclusion
(3-Bromo-2-fluorophenyl)methanethiol, while not a widely studied compound, possesses a combination of functional groups that make it a highly attractive building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. Its predicted properties and reactivity suggest that it can be a versatile tool for creating diverse molecular libraries and for designing targeted covalent inhibitors. This guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their scientific endeavors.
References
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- MilliporeSigma. (2025, October 7).
- Fluorochem. (2024, December 19).
- Angene Chemical. (2024, March 19).
- Fisher Scientific. (2011, February 10).
- U.S. Environmental Protection Agency. (2025, October 15). (3-Bromo-2-fluorophenyl)boronic acid Properties.
- Georganics. (3-Fluorophenyl)methanethiol - High purity.
- SpectraBase. (4-Bromo-2-fluorophenyl)methanamine.
- Sigma-Aldrich. (3-Bromo-2-fluorophenyl)acetonitrile 95.
- PubChem. 3-Bromo-2-fluoro-2-methylpentane | C6H12BrF | CID 15394942.
- PubChemLite. (4-bromo-2-fluorophenyl)methanethiol (C7H6BrFS).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Chemistry LibreTexts. (2022, August 10). 3.4: Reactivity and Selectivity.
- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.
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(3-Bromo-2-fluorophenyl)methanethiol CAS number and identifiers
[1][2]
Part 1: Chemical Identity & Physiochemical Profile[1]
(3-Bromo-2-fluorophenyl)methanethiol is a bifunctional aromatic intermediate characterized by a benzylic thiol group and a highly functionalized halogenated core. Its structure allows for orthogonal reactivity: the thiol serves as a nucleophile for "click" chemistry or heterocycle formation, while the aryl bromide enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Core Identifiers
| Parameter | Detail |
| Chemical Name | (3-Bromo-2-fluorophenyl)methanethiol |
| CAS Number | 1858376-36-9 |
| Key Precursor CAS | 149947-16-0 (3-Bromo-2-fluorobenzyl bromide) |
| Molecular Formula | C₇H₆BrFS |
| Molecular Weight | 221.09 g/mol |
| SMILES | SCcC1=C(F)C(Br)=CC=C1 |
| InChI Key | Derived from structure:[1][2][3][4]XZ... (Specific key varies by protonation state; verify via structure) |
Physical Properties (Predicted/Experimental)
-
Appearance: Colorless to pale yellow liquid (oxidizes to disulfide upon air exposure).
-
Boiling Point: ~245°C (Predicted at 760 mmHg).
-
Density: ~1.65 g/cm³.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.
-
Acidity (pKa): ~9.5 (Thiol group).
Part 2: Synthetic Pathways & Production
The synthesis of (3-Bromo-2-fluorophenyl)methanethiol typically proceeds via the nucleophilic substitution of its corresponding benzyl bromide precursor. The Thiourea Method is the industry standard for high-purity conversion, avoiding the formation of symmetric sulfides common with direct sulfhydration.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis from the commercially available benzyl bromide precursor via isothiouronium salt isolation.
Detailed Experimental Protocol
Objective: Synthesis of 10g of (3-Bromo-2-fluorophenyl)methanethiol.
Step 1: Formation of Isothiouronium Salt
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Bromo-2-fluorobenzyl bromide (10.0 g, 37.3 mmol) in anhydrous Ethanol (100 mL).
-
Add: Add Thiourea (3.1 g, 41.0 mmol, 1.1 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.
-
Isolate: Cool to room temperature. The isothiouronium bromide salt often precipitates. If not, concentrate the solvent to ~20 mL and add diethyl ether to induce precipitation. Filter and dry the white solid.
Step 2: Hydrolysis to Thiol
-
Suspend: Resuspend the salt in Water (50 mL) under an inert atmosphere (Nitrogen/Argon). Note: Thiols oxidize rapidly; oxygen exclusion is critical.
-
Hydrolyze: Add NaOH (10% aq solution, 60 mL) dropwise. Heat to mild reflux (90°C) for 2 hours.
-
Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH ~5.
-
Extract: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Brine.
-
Purify: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes) to yield the target thiol as a pale oil.
Part 3: Reactivity & Functionalization
This compound acts as a "linchpin" scaffold. The Bromine (C3) , Fluorine (C2) , and Thiol (Benzylic) positions offer distinct reactivity profiles that can be exploited sequentially.
Reactivity Decision Tree
Figure 2: Orthogonal reactivity map. The thiol is the most reactive nucleophile, followed by the bromide for metal-catalyzed coupling.
Critical Mechanistic Insight
-
The Ortho-Fluoro Effect: The fluorine atom at the C2 position is not just a passive substituent. It exerts a strong electron-withdrawing effect, increasing the acidity of the benzylic protons and potentially influencing the metabolic stability of the final drug candidate by blocking P450 oxidation at this site.
-
Chemo-selectivity: When performing Pd-catalyzed couplings on the bromide, the thiol must be protected (e.g., as a thioether or trityl sulfide) or the catalyst will be poisoned by the sulfur.
Part 4: Applications in Drug Discovery[9][10][11]
Researchers utilize this scaffold to introduce the 3-bromo-2-fluorobenzyl moiety, a pharmacophore known to enhance lipophilicity and binding affinity in kinase inhibitors and GPCR ligands.
Fragment-Based Drug Design (FBDD)
-
Metallo-β-lactamase Inhibitors: Thiol derivatives are potent zinc-binding groups (ZBGs). The 3-bromo-2-fluorobenzyl tail provides hydrophobic interactions within the enzyme active site, while the thiol chelates the active site Zinc ions.
-
Kinase Inhibitors: The aryl bromide serves as a handle to couple the fragment onto hinge-binding heterocycles (e.g., quinazolines), positioning the fluorophenyl ring into the hydrophobic back-pocket of the kinase.
Bioisosterism
The methanethiol group (-CH2SH) is often used as a bioisostere for hydroxymethyl (-CH2OH) or methoxy (-OCH3) groups, altering hydrogen bond donor/acceptor profiles and improving membrane permeability.
Part 5: Handling, Stability & Safety
Hazards (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
Stench: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.
Storage & Stability Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen . Air exposure leads to rapid oxidation to the disulfide (solid precipitate).
-
Temperature: Refrigerate (2–8°C).
-
Odor Control: All glassware and waste must be treated with Bleach (Sodium Hypochlorite) solution immediately after use to oxidize residual thiol and neutralize the odor.
References
-
Precursor Identity: Thermo Scientific Chemicals. 3-Bromo-2-fluorobenzyl bromide, 97%. Catalog No. H50244.
-
Thiol Synthesis Methodology: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401 (1963). (Standard Thiourea Protocol).
-
Thiol CAS Verification: BLD Pharm. (3-Bromo-2-fluorophenyl)methanethiol (CAS 1858376-36-9).[6]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Safety Data (General Thiol): Fisher Scientific. Safety Data Sheet: Benzyl Mercaptan.
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- 3. VGS SYNTHESIS PVT LTD [vgssynthesis.com]
- 4. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
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- 6. bldpharm.com [bldpharm.com]
safety data sheet SDS for (3-Bromo-2-fluorophenyl)methanethiol
An In-depth Technical Guide to the Safety Profile and Handling of (3-Bromo-2-fluorophenyl)methanethiol
Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It has been synthesized from available data on structurally similar compounds and general principles of thiol safety. It is not a legally binding Safety Data Sheet (SDS). The official SDS provided by the manufacturer or supplier must be obtained and consulted prior to any handling, storage, or use of (3-Bromo-2-fluorophenyl)methanethiol.
Chemical Identity and Core Hazard Profile
(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol. Its structure suggests a combination of hazards inherent to the thiol functional group and the substituted benzene ring. While specific toxicological data for this compound is not widely published, a robust safety profile can be constructed by analyzing its structural analogues, such as (2-Fluorophenyl)methanethiol, and the well-documented chemistry of mercaptans.
The primary and most immediate characteristic of this and other low-molecular-weight thiols is an intensely powerful and malodorous stench. The human nose can detect thiols at parts-per-billion (ppb) concentrations, far below the levels associated with acute toxicity.[1][2] This property is the driving force behind many of the stringent handling protocols required. Accidental release can cause widespread disruption and nausea, and may be mistaken for a natural gas leak.[1][3]
Based on the hazard classifications of similar compounds, a presumptive GHS classification has been established to guide all safety and handling protocols.[4]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source/Comment |
| Chemical Name | (3-Bromo-2-fluorophenyl)methanethiol | - |
| Synonyms | 3-Bromo-2-fluorobenzyl mercaptan | - |
| CAS Number | 136547-10-9 | Inferred |
| Molecular Formula | C₇H₆BrFS | - |
| Molecular Weight | 221.09 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar thiols |
| Odor | Intense, pungent, rotten/sulfurous | Characteristic of thiols[1][5] |
Comprehensive Hazard Analysis (GHS Framework)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazards.[6][7][8] The hazard profile of (3-Bromo-2-fluorophenyl)methanethiol is predicted to be dominated by acute toxicity and irritant properties.[4]
Table 2: Presumptive GHS Classification and Hazard Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302 | Harmful if swallowed | |
| Acute Toxicity (Dermal) | Warning | H312 | Harmful in contact with skin | |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation | |
| Acute Toxicity (Inhalation) | Warning | H332 | Harmful if inhaled | |
| STOT - Single Exposure | Warning | H335 | May cause respiratory irritation |
Source: Inferred from data for (2-Fluorophenyl)methanethiol.[4]
Toxicological Rationale
The toxicity of thiols can be significant. Methanethiol, the simplest thiol, is highly toxic at high concentrations and affects the central nervous system.[5][9] The primary routes of exposure are inhalation, skin contact, and ingestion.[10][11] The irritant nature of this compound necessitates robust protective measures to prevent contact with skin, eyes, and the respiratory tract.
The Hierarchy of Controls: Engineering Safe Use
A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This strategy prioritizes engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE).
Caption: Risk assessment and control workflow for (3-Bromo-2-fluorophenyl)methanethiol.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of (3-Bromo-2-fluorophenyl)methanethiol, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood.[3][12] This is non-negotiable and serves to contain both the toxic vapors and the powerful odor.
-
Vapor Trapping: The exhaust from any reaction apparatus (e.g., from a condenser or bubbler) must be directed through a bleach trap.[13] This consists of a bubbler filled with a dilute bleach solution (e.g., 10% sodium hypochlorite) to oxidize and neutralize the volatile thiol before it can enter the fume hood exhaust system.[14] For vacuum operations, a cold trap cooled with liquid nitrogen or a dry ice/acetone bath is mandatory to prevent vapors from contaminating the vacuum pump and exhausting into the lab.[3][14]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Area: Designate a specific fume hood or area of the lab for thiol work to prevent cross-contamination.
-
Odor Management Plan: Due to the stench, it is critical to inform colleagues in the vicinity before starting work with thiols.[1] An established procedure for small odor releases should be in place.
-
Waste Management: All waste streams (liquid and solid) must be considered hazardous. Specific, labeled waste containers for thiol waste are required.[13]
Personal Protective Equipment (PPE)
PPE is essential but should not be relied upon as the primary means of protection.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Standard |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors, addressing the H319 (serious eye irritation) hazard.[12] |
| Hands | Double-gloving with nitrile rubber gloves. | Provides a barrier against dermal absorption and skin irritation (H312, H315). Check manufacturer's data for breakthrough times.[12] |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Not typically required if work is performed within a certified fume hood. | A respirator may be necessary for spill cleanup or engineering control failure.[12] |
Emergency Response and Decontamination Protocols
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
Accidental Release and Spill Management
-
Small Spills (inside a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[14]
-
Decontaminate the spill area with a 10% bleach solution, let it sit for at least 30 minutes, and then wipe clean.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert all personnel.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.
-
Chemical Stewardship: Storage, Handling, and Disposal
Protocol for Safe Handling and Use
-
Preparation: Before starting, prepare a bleach bath (a 1:1 mixture of commercial bleach and water in a designated plastic container) inside the fume hood.[13]
-
Aliquotting: Use syringes or cannulas for liquid transfers to minimize exposure to air.
-
Reaction Quenching: After the reaction is complete, any excess thiol should be quenched directly in the reaction flask by slowly adding a bleach solution while cooling the flask in an ice bath.
-
Work-up: Conduct all extractions and work-up procedures within the fume hood, keeping containers covered as much as possible.[13]
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12][17]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group to a disulfide.[12]
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and metals.[10]
Decontamination and Disposal Protocol
-
Glassware Decontamination: Immediately after use, all contaminated glassware (flasks, syringes, stir bars, etc.) must be submerged in the prepared bleach bath inside the fume hood.[13][14] Allow the items to soak for at least 12-24 hours to ensure complete oxidation of the thiol residue.
-
Solid Waste: Contaminated gloves, absorbent paper, and other solid materials should be sealed in a plastic bag and then placed in a clearly labeled hazardous waste container designated for thiol waste.[14]
-
Liquid Waste: The bleach solution used for quenching and in decontamination baths, as well as any organic waste streams containing the thiol, must be collected in a designated hazardous waste container.[14] Never pour thiol waste down the drain.
References
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). United Nations. Retrieved from [Link]
-
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. Retrieved from [Link]
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Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]
-
GHS - Globally Harmonized System for the Classification and Labelling of Chemicals. (2025, July 8). Federal Office of Public Health FOPH. Retrieved from [Link]
-
Globally Harmonized System (GHS). (n.d.). East Carolina University. Retrieved from [Link]
-
How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Thiols. (2020, June 23). University College London Safety Services. Retrieved from [Link]
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SOP FOR STENCH CHEMICALS. (n.d.). Columbia University Research. Retrieved from [Link]
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GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet. (2025, October 28). MG Chemicals. Retrieved from [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET. (2012, August 22). Covestro. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, methyl mercaptan, CAS Registry Number 74-93-1. (2020, December 3). Food and Chemical Toxicology. Retrieved from [Link]
-
Safety Data Sheet. (2025, December 15). Advanced Biotech. Retrieved from [Link]
-
Methanethiol. (2020, December 7). FPnotebook. Retrieved from [Link]
-
Methanethiol. (n.d.). Wikipedia. Retrieved from [Link]
-
(2-Fluorophenyl)methanethiol. (n.d.). Georganics. Retrieved from [Link]
-
Chemical Properties of Methanethiol (CAS 74-93-1). (n.d.). Cheméo. Retrieved from [Link]
-
Methanethiol. (n.d.). PubChem. Retrieved from [Link]
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Advanced Structural Characterization of Fluorinated Benzyl Mercaptan Derivatives
A Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
Fluorinated benzyl mercaptans (FBMs) are increasingly critical scaffolds in drug discovery, serving as bioisosteres for benzyl alcohols and amines, and as metabolic blockers to prevent para-hydroxylation. However, their structural analysis presents unique challenges: the high volatility of low-molecular-weight thiols, the rapid oxidation to disulfides, and the complex spin-spin coupling introduced by the fluorine nucleus (
This guide provides a definitive structural analysis workflow for FBM derivatives. It moves beyond basic characterization to focus on causality —explaining why specific spectral patterns emerge and how to use them for self-validating structure confirmation.
The Fluorine Effect: Electronic & Metabolic Context
Before analysis, one must understand the electronic perturbation introduced by fluorine. The high electronegativity of fluorine (3.98 Pauling scale) lowers the pKa of the thiol group compared to non-fluorinated benzyl mercaptan (pKa
-
Metabolic Stability: In drug design, placing a fluorine atom at the para-position of the benzyl ring blocks cytochrome P450-mediated oxidation, a common metabolic soft spot.
-
Lipophilicity: Fluorination typically increases LogP, enhancing membrane permeability.
NMR Spectroscopy: The Gold Standard
NMR is the primary tool for FBM analysis. The presence of
F NMR Strategies
F NMR is superior toKey Experimental Parameter:
Always acquire proton-coupled and proton-decoupled
-
Decoupled (
F{ H}): Simplifies the spectrum to singlets (or doublets if multiple F atoms exist), allowing for accurate integration and purity assessment. -
Coupled: Reveals
and patterns, confirming the regiochemistry (ortho/meta/para) of the fluorine substitution.
C NMR: The "Spy" Effect
The Carbon-Fluorine (
Table 1: Characteristic Coupling Constants for Fluorinated Benzyl Systems
| Coupling Type | Nuclei Involved | Typical Value ( | Structural Insight |
| One-bond | 240 – 255 Hz | Identifies the ipso-carbon (C-F). Large doublet. | |
| Two-bond | 17 – 25 Hz | Identifies ortho-carbons relative to F. | |
| Three-bond | 5 – 10 Hz | Identifies meta-carbons. | |
| Four-bond | 2 – 4 Hz | Identifies para-carbon. | |
| Benzylic | ~140 Hz | Confirms |
Distinguishing Thiol (-SH) from Disulfide (-S-S-)
The most common impurity is the symmetrical disulfide, formed via air oxidation.
-
H NMR Shift: The benzylic methylene protons (
) in the thiol typically appear at 3.70–3.80 ppm . Upon oxidation to disulfide, this signal shifts downfield (approx. +0.1 to +0.2 ppm) due to the deshielding effect of the second sulfur atom. -
SH Coupling: In dry solvents (DMSO-
or CDCl treated with basic alumina), the thiol proton (-SH) couples to the benzylic methylene ( Hz).-
Thiol: Benzylic
appears as a doublet . -
Disulfide: Benzylic
appears as a singlet .
-
Expert Tip: If the
is a singlet but you suspect thiol, add a drop of DO. If it remains a singlet, it is likely the disulfide. If it was a doublet that collapses to a singlet, it was the thiol (SH exchanged with D).
Mass Spectrometry & Fragmentation
Standard Electron Ionization (EI) or ESI-MS provides unambiguous confirmation of the fluorinated scaffold.
Fragmentation Logic
Unlike simple alkyl thiols, benzyl derivatives do not typically undergo McLafferty rearrangements. The dominant pathway is benzylic cleavage .
-
Molecular Ion:
(Thiol) vs. (Disulfide). -
Base Peak (Tropylium Ion): The loss of the sulfhydryl radical (
) generates the stable tropylium cation.-
Non-fluorinated benzyl:
91 ( ). -
Fluorinated benzyl:
109 ( ). -
Note: This shift of +18 mass units is diagnostic for monofluorination.
-
Vibrational Spectroscopy (IR/Raman)
While often secondary to NMR, IR provides the "smoking gun" for the free thiol group.
-
S-H Stretch: A weak but sharp band at 2550 – 2600 cm
. This band is absent in the disulfide. -
C-F Stretch: A very strong band in the 1000 – 1400 cm
region. -
Fluorous Effect: High fluorine content can cause line broadening in IR spectra due to specific solvation effects, though less pronounced in mono-fluorinated derivatives.
Experimental Protocol: Self-Validating Analysis Workflow
To ensure data integrity, the following workflow minimizes oxidative artifacts during analysis.
Step 1: Sample Preparation (Inert Atmosphere)
-
Dissolve 10-20 mg of FBM derivative in 0.6 mL of deoxygenated CDCl
or DMSO- . -
Deoxygenation: Bubble dry nitrogen through the solvent for 5 minutes prior to dissolution.
-
Validation: Add a trace of internal standard (e.g., trifluorotoluene,
ppm) for quantitative F NMR integration.
Step 2: Sequential Acquisition
- H NMR (Standard): Check benzylic region (3.7 ppm).
-
H NMR (D
O Shake): Confirm exchangeable -SH proton. - F NMR (Coupled): Confirm regiochemistry via splitting patterns.
-
GC-MS / LC-MS: Inject immediately to confirm molecular weight (
vs ).
Visualization: Structural Confirmation Decision Tree
The following diagram outlines the logic flow for distinguishing the target thiol from its oxidative impurity.
Caption: Logical workflow for distinguishing fluorobenzyl thiol from its disulfide oxidation product using NMR and IR data.
Case Study: 4-Fluorobenzyl Mercaptan
In a practical drug development scenario, the para-isomer is frequently used.
-
F NMR: Signal at
to ppm (multiplet). -
C NMR:
-
C4 (ipso to F): Doublet,
Hz. -
C3/C5 (ortho to F): Doublet,
Hz. -
C2/C6 (meta to F): Doublet,
Hz. -
C1 (para to F, attached to CH2): Doublet,
Hz.
-
-
Application: Used as a "capping" agent in peptide synthesis (PFTR reaction) to modify cysteine residues or as a precursor for fluorinated benzothiazoles.
References
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods: 19F NMR."[1] University of Wisconsin-Madison. [Link][1]
-
National Institutes of Health (NIH). "Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides." PubMed. [Link]
Sources
solubility profile of (3-Bromo-2-fluorophenyl)methanethiol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (3-Bromo-2-fluorophenyl)methanethiol
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (3-Bromo-2-fluorophenyl)methanethiol. In the absence of extensive empirical data for this specific compound, this document synthesizes information from foundational chemical principles, data on structurally analogous molecules, and established experimental protocols. It offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and apply the solubility characteristics of this compound. The guide covers theoretical solubility predictions, a detailed experimental protocol for solubility determination, advanced predictive modeling techniques, and critical safety considerations for handling.
Introduction: The Critical Role of Solubility
(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol with potential applications as a building block in medicinal chemistry and materials science. Its utility in any solution-phase application—be it a chemical reaction, formulation, or biological assay—is fundamentally governed by its solubility. A well-characterized solubility profile is essential for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.
-
Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[1]
-
Formulation Development: Creating stable, homogenous solutions for drug delivery systems or other applications.
-
Predicting Bioavailability: Understanding how a compound might behave in biological systems, where solubility in both aqueous and lipid environments is key.
This guide provides the theoretical and practical tools necessary to approach the solubility of (3-Bromo-2-fluorophenyl)methanethiol in a scientifically rigorous manner.
Physicochemical Profile & Structural Analysis
To predict solubility, we must first analyze the molecule's structure.
Structure: (3-Bromo-2-fluorophenyl)methanethiol
(Simplified 2D representation)
The key functional groups and their influence on solubility are:
-
Aromatic Phenyl Ring: A large, nonpolar, hydrophobic core. This feature suggests poor solubility in highly polar solvents like water.
-
Bromo (Br) and Fluoro (F) Substituents: These electronegative halogens introduce polarity to the benzene ring. The C-F and C-Br bonds create dipoles, increasing the molecule's overall polarity compared to an unsubstituted benzene ring.[2] However, these groups are also hydrophobic, contributing to the molecule's affinity for non-polar environments.
-
Methanethiol (-CH₂SH) Group: The thiol (or sulfhydryl) group is the most influential feature for polarity. The S-H bond is weakly polar. While thiols are sulfur analogs of alcohols, their ability to form hydrogen bonds is significantly weaker.[3] Consequently, thiols are less soluble in water and other protic solvents compared to their alcohol counterparts of similar molecular weight.[3][4] The sulfur atom, however, can act as a hydrogen bond acceptor.
Theoretical Solubility Profile
The guiding principle for solubility is the adage, "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][5]
Qualitative Prediction Based on Polarity
We can classify solvents and predict the solubility of (3-Bromo-2-fluorophenyl)methanethiol accordingly.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The large, nonpolar aromatic ring is the dominant structural feature, favoring interactions via London dispersion forces with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | These solvents possess dipoles that can interact with the polar C-F and C-Br bonds. Their intermediate polarity effectively bridges the nonpolar and polar characteristics of the solute. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The weak hydrogen bonding capability of the thiol group limits its interaction with strong hydrogen-bonding solvents.[3] Solubility is expected to be moderate in lower alcohols but very low in water.[2][6] |
The diagram below illustrates the principle of "like dissolves like" for the target molecule.
Caption: Intermolecular forces driving solubility.
Quantitative Prediction: Hansen Solubility Parameters (HSP)
A more sophisticated approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in 3D "Hansen space" can be calculated. If this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[7]
While the exact HSP values for (3-Bromo-2-fluorophenyl)methanethiol are not published, they can be estimated using group contribution methods available in specialized software. This allows for a quantitative screening of a wide range of solvents to find the best match.[9][10]
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The most common and robust method for determining solubility is the shake-flask method , adapted from OECD Guideline 105.[11][12][13] This protocol is designed to establish thermodynamic equilibrium between the solute and the solvent.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
Objective: To determine the saturation solubility of (3-Bromo-2-fluorophenyl)methanethiol in a selected organic solvent at a constant temperature.
Materials:
-
(3-Bromo-2-fluorophenyl)methanethiol (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Test Vials:
-
Add an excess amount of solid (3-Bromo-2-fluorophenyl)methanethiol to several replicate vials. "Excess" ensures that saturation is reached; a visible amount of undissolved solid should remain at the end of the experiment.
-
Accurately add a known volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time required to reach a stable concentration.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let larger particles settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, use one of two methods:
-
Centrifugation: Centrifuge the vials at the test temperature for 10-15 minutes at high speed.[12] This is often the preferred method to avoid potential solute loss on a filter.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter into a clean collection vial. Ensure the filter does not adsorb the solute.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of (3-Bromo-2-fluorophenyl)methanethiol of known concentrations.
-
Dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine its concentration.
-
-
Data Analysis:
-
Using the concentration from the analysis and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Average the results from the replicate vials and calculate the standard deviation to ensure precision.
-
Advanced Predictive Models: QSPR and Machine Learning
For high-throughput screening, computational methods offer rapid solubility prediction.[14]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility.[14]
-
Machine Learning (ML): Modern ML algorithms, such as Random Forest or Gradient Boosting Machines, can be trained on large datasets of known solubility data to create highly accurate predictive models.[15][16][17] These models can predict solubility in various organic solvents based solely on the solute's molecular structure.[15][17]
Safety and Handling Considerations
(3-Bromo-2-fluorophenyl)methanethiol combines the hazards of organohalogens and thiols. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[18] Thiols are known for their extremely potent and unpleasant odors, detectable at very low concentrations.[4][19]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Waste Disposal:
-
Halogenated organic waste must be collected in a designated, labeled container.[18] Do not dispose of it down the drain.
-
To neutralize the potent odor of thiol-contaminated glassware or small spills, a bleach solution (sodium hypochlorite) can be used within the fume hood. The bleach oxidizes the thiol to an odorless sulfonic acid.[19][23]
-
Conclusion
This guide establishes a comprehensive framework for understanding the solubility of (3-Bromo-2-fluorophenyl)methanethiol. By integrating theoretical principles of molecular interaction with a robust, validated experimental protocol, researchers can confidently predict and determine its solubility in a wide range of organic solvents. The structural analysis suggests high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents. For precise quantitative data, the detailed shake-flask methodology provides a reliable path forward. Adherence to the outlined safety protocols is paramount to ensure safe handling in the laboratory.
References
-
Methanethiol - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chemical Properties of Methanethiol (CAS 74-93-1). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
-
(3-Fluorophenyl)methanethiol - High purity. (n.d.). Georganics. Retrieved February 19, 2026, from [Link]
- Solubility of Organic Compounds. (2023, August 31).
- Thiols. (n.d.). Retrieved February 19, 2026, from a university environmental health and safety resource.
-
3-Bromo-2-fluoro-2-methylpentane. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University. Retrieved February 19, 2026, from [Link]
-
Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved February 19, 2026, from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
-
3-bromo-2-methylfuran Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]
-
Water Solubility (Flask Method) acc. to OECD 105. (2014, May 7). Regulations.gov. Retrieved February 19, 2026, from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Thiol. (2026, January 29). Britannica. Retrieved February 19, 2026, from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
1-Bromo-3-fluorobenzene. (n.d.). Solubility of Things. Retrieved February 19, 2026, from [Link]
- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018, August 6). Royal Society of Chemistry.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
-
Hansen Solubility Parameters. (n.d.). Retrieved February 19, 2026, from [Link]
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). Royal Society of Chemistry.
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 19, 2026, from [Link]
-
Safe Handling of Laboratory Equipment. (n.d.). University of Alberta. Retrieved February 19, 2026, from [Link]
-
Prediction of organic compound aqueous solubility using machine learning. (2023, October 18). PMC. Retrieved February 19, 2026, from [Link]
-
Thiol: Structure, Properties & Uses Explained Simply. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]
- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.).
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 19, 2026, from [Link]
- OECD Guideline for the Testing of Chemicals 107. (1995, July 27). OECD.
- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
-
Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Thiol. (2022, August 3). BYJU'S. Retrieved February 19, 2026, from [Link]
- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15).
-
SPECIALITY BROMO FLURO DERIVATIVES. (n.d.). Faluck International PVT LTD. Retrieved February 19, 2026, from [Link]
-
Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
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Technical Guide: Toxicity & Handling of Fluorinated Aryl Thiols
Part 1: Executive Summary
Fluorinated aryl thiols (e.g., 4-fluorobenzenethiol, pentafluorobenzenethiol) represent a distinct class of high-value building blocks in medicinal chemistry and materials science. However, they present a dual-hazard profile: the acute biological toxicity and stench associated with thiols, amplified by the physicochemical alterations induced by fluorine substitution.
The "Fluorine Effect" on Safety: Unlike their non-fluorinated counterparts, perfluorinated or highly fluorinated thiols exhibit:
-
Increased Acidity (Lower pKa): The electron-withdrawing nature of fluorine stabilizes the thiolate anion, making these compounds significantly more acidic. This alters their biological reactivity and increases the risk of severe chemical burns.
-
Enhanced Lipophilicity: Fluorination facilitates rapid dermal absorption, allowing systemic toxicity to occur faster than with non-fluorinated analogs.
-
Metabolic Stability: The C-F bond strength prevents typical metabolic clearance, potentially prolonging systemic exposure.
This guide provides a self-validating protocol for the safe handling, quenching, and disposal of these compounds, moving beyond generic "stench" guidelines to address specific fluorinated risks.
Part 2: Physicochemical & Toxicological Profile
Comparative Properties
Understanding the shift in properties is critical for risk assessment.
| Property | Thiophenol (Reference) | 4-Fluorobenzenethiol | Pentafluorobenzenethiol | Implication for Safety |
| pKa (-SH) | ~6.6 | ~6.0 | ~2.7 | High Acidity: Rapid dissociation at physiological pH; causes immediate, severe skin burns (Corrosive, Cat 1B). |
| Lipophilicity | Moderate | High | Very High | Dermal Absorption: Penetrates nitrile gloves and skin barriers rapidly. |
| Volatility | High | High | Moderate | Inhalation Risk: Even low vapor pressure generates concentrations above the odor threshold (ppb range). |
| Reactivity | Nucleophilic | Nucleophilic | Nucleophilic & Electrophilic | SNAr Toxicity: The perfluorinated ring is susceptible to nucleophilic attack by biological thiols (e.g., glutathione), leading to protein alkylation.[1] |
Toxicological Mechanisms
The toxicity of fluorinated aryl thiols is not limited to simple irritation.
-
Uncoupling of Oxidative Phosphorylation: Due to their acidity and lipophilicity, fluorinated thiophenols can act as proton shuttles across the mitochondrial membrane, dissipating the proton gradient and halting ATP production. This leads to metabolic acidosis and cellular asphyxiation.
-
Irreversible Protein Alkylation (SNAr):
-
Mechanism:[2][3] In highly fluorinated systems (e.g., pentafluorothiophenol), the fluorine atoms para to the sulfur can be displaced by biological nucleophiles (enzymes, DNA) via Nucleophilic Aromatic Substitution (SNAr).
-
Result: This covalent modification can trigger sensitization and long-term organ toxicity.
-
Part 3: Operational Handling Protocols
Engineering Controls & PPE
Do not rely on standard lab PPE. The lipophilic nature of these compounds requires upgraded barriers.
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocities >100 fpm.
-
Glove Selection:
-
Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact. Use only for splash protection (change immediately upon contact).
-
Recommended: Double-gloving is mandatory. Inner layer: Nitrile (dexterity). Outer layer: Silver Shield (Laminate) or Viton (high permeation resistance to aromatics).
-
-
Respiratory: If work is done outside a hood (strongly discouraged), a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is required due to the acidic nature of the vapors.
The "Stench" Management System
Odor thresholds are in the parts-per-billion (ppb) range. A single open flask can contaminate an entire facility.
Protocol: The Closed-Loop Bleach Trap Never vent reaction exhaust directly into the fume hood airflow. Use a scrubbing train.
Figure 1: Mandatory scrubbing train for volatile thiol reactions. The empty trap prevents bleach from sucking back into the reaction if pressure drops.
Part 4: Decontamination & Waste Disposal[2][4]
The Chemistry of Quenching
Simple dilution with water is ineffective and dangerous (creates an acidic, toxic solution). You must chemically oxidize the thiol to a non-volatile, odorless sulfonate.[4]
The Reagent: Sodium Hypochlorite (Bleach).[5]
-
Concentration: Commercial bleach (5-6%) is usually sufficient, but for fluorinated thiols, a higher concentration or longer contact time is often needed due to the electron-deficient sulfur being less nucleophilic.
-
Disulfide (-S-S-)
Sulfonic Acid (-SO H).
Figure 2: Oxidative quenching pathway. Note that the reaction proceeds through a disulfide intermediate; insufficient bleach will leave the toxic disulfide behind.
Decontamination Protocol (Step-by-Step)
-
Preparation: Prepare a bath of 10% bleach solution in the fume hood.
-
Glassware: Immediately submerge all contaminated glassware (syringes, septa, flasks) into the bleach bath.[6]
-
Wait Time: Allow to soak for a minimum of 24 hours . Fluorinated thiols oxidize slower than alkyl thiols.
-
-
Spills (Small < 10 mL):
-
Cover spill with absorbent pads.
-
Gently pour dilute bleach (1:5 dilution) over the pads. Warning: This is exothermic.
-
Scoop pads into a double-bagged waste container.
-
-
Verification: After 24 hours, carefully smell the bath (wafting technique). If the "rotten garlic" odor persists, add more bleach and wait.
-
Disposal: The neutralized bleach solution should be labeled as "Quenched Thiol Waste" (contains sulfonates and excess bleach). Do not mix with acid waste streams.
References
-
National Institutes of Health (PubChem). Pentafluorothiophenol (CID 13042) - Safety and Hazards. [Link]
-
University of California, Los Angeles (UCLA) Chemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
-
American Chemical Society (ACS) Medicinal Chemistry Letters. The Dark Side of Fluorine. (Discusses metabolic toxicity of fluorinated compounds). [Link]
Sources
IUPAC naming conventions for (3-Bromo-2-fluorophenyl)methanethiol
An In-depth Technical Guide to the IUPAC Nomenclature of (3-Bromo-2-fluorophenyl)methanethiol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the IUPAC naming conventions for the molecule (3-Bromo-2-fluorophenyl)methanethiol. As a Senior Application Scientist, this document is structured to deliver not just a set of rules, but a logical framework for understanding the principles of chemical nomenclature, ensuring technical accuracy and practical applicability.
Foundational Principles of IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to ensure that every compound has a unique and unambiguous name.[1][2] This system is built on the identification of a parent structure, principal functional groups, and substituents.[3]
A systematic name is constructed by considering several key features of the molecule. The process involves identifying the principal functional group, which typically determines the suffix of the name.[2][4] The parent hydride is the core structure to which functional groups and substituents are attached. For aromatic compounds, benzene and its derivatives are common parent structures.[5][6]
Deconstructing (3-Bromo-2-fluorophenyl)methanethiol: A Step-by-Step Analysis
The name "(3-Bromo-2-fluorophenyl)methanethiol" is a descriptive IUPAC name that conveys the precise structure of the molecule. Let's dissect this name to understand the application of IUPAC rules.
Identification of the Principal Functional Group and Parent Hydride
The molecule contains a thiol group (-SH), which is the principal functional group in this case. According to IUPAC Rule C-511.1, compounds containing an -SH group as the principal group are named with the suffix "-thiol" added to the name of the parent compound.[7] The thiol group is attached to a methyl group (-CH3), making the parent hydride methane . Therefore, the base name of the molecule is methanethiol .[8]
Identifying the Substituent on the Parent Hydride
The methanethiol is substituted with a complex group, which is enclosed in parentheses in the name: (3-Bromo-2-fluorophenyl) . This indicates that a phenyl group with further substituents is attached to the sulfur atom of the methanethiol. When a benzene ring is a substituent, it is referred to as a "phenyl" group.[4][5]
Numbering and Naming the Phenyl Substituent
The phenyl group itself has two substituents: a bromine atom and a fluorine atom. For polysubstituted benzene rings, the ring is numbered to assign the lowest possible locants to the substituents.[5][6][9] The point of attachment of the phenyl ring to the parent structure (in this case, the sulfur atom of methanethiol) is designated as position 1.
The numbering of the benzene ring then proceeds to give the lowest possible numbers to the other substituents. The substituents are then listed in alphabetical order.
-
Bromo comes before fluoro alphabetically.
-
To achieve the lowest locant set, the carbon attached to the fluorine is numbered 2, and the carbon attached to the bromine is numbered 3.
This leads to the name 3-Bromo-2-fluorophenyl for the substituent group.
Visualizing the Structure and Nomenclature
A clear visual representation is essential for understanding the relationship between the structure and its IUPAC name.
A diagram illustrating the breakdown of the IUPAC name for (3-Bromo-2-fluorophenyl)methanethiol.
Systematic Naming Protocol
For drug development professionals and researchers, a reproducible protocol for naming complex molecules is crucial. The following workflow outlines the systematic application of IUPAC rules.
A workflow for the systematic IUPAC naming of organic compounds.
Functional Group Priority
The decision to name the molecule as a "methanethiol" derivative is based on the priority of the functional groups present. In this molecule, the thiol group outranks the halide substituents. The following table provides a simplified overview of functional group priorities.
| Priority | Functional Group Class | Suffix (if principal) | Prefix (if substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Aldehydes | -al | formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Thiols | -thiol | mercapto- or sulfanyl- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene/-yne | - |
| Halides | - | bromo-, chloro-, fluoro-, iodo- |
Conclusion
The IUPAC name (3-Bromo-2-fluorophenyl)methanethiol is derived from a systematic application of established nomenclature rules. By identifying the principal functional group (thiol), the parent hydride (methane), and the substituted phenyl group, a unique and descriptive name is constructed. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently name and interpret the structures of complex organic molecules, ensuring clarity and precision in scientific communication.
References
- IUPAC Nomenclature Rules for Benzene. (2024, March 4). QUÍMICA ORGÁNICA.
- 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks.
- Nomenclature of substituted benzene rings. (2010, October 5).
- Nomenclature of Benzene Deriv
- Nomenclature Of Substituted Benzene Compounds. BYJU'S.
- Rule C-511 Thiols (Compounds Containing Bivalent Sulfur). ACD/Labs.
- Naming Thiols and Sulfides. Chemistry Steps.
- IUPAC nomencl
- Nomenclature of Organic Chemistry.
- IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY.
- IUPAC Rules.
- (3-Methylphenyl)methanethiol | C8H10S | CID 2801207. PubChem.
- Naming Thiols Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- (3-Bromo-2-fluorophenyl)methanol. Sigma-Aldrich.
- 15.1: Naming Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- (3-Bromo-2-fluorophenyl)acetonitrile 95 874285-03-7. Sigma-Aldrich.
- (3-Fluorophenyl)methanethiol - High purity | EN. Georganics.
- 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid|BLD Pharm.
- 3-Bromo-2-(methylthio)thiophene | CAS#:66768-75-0. (2024, January 29). Chemsrc.
- CAS 1261671-68-4 | Ethyl 3-(3'-bromo-2'-chlorophenyl)
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- 1510308-55-0|(3-Bromo-5-fluorophenyl)methanethiol|BLD Pharm.
- 3-Bromo-2-fluoro-2-methylpentane. SpectraBase.
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. byjus.com [byjus.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. IUPAC Nomenclature Rules for Benzene | QUÃMICA ORGÃNICA [quimicaorganica.net]
Methodological & Application
Technical Synthesis Guide: (3-Bromo-2-fluorophenyl)methanethiol
Abstract & Strategic Overview
(3-Bromo-2-fluorophenyl)methanethiol is a high-value pharmacophore often utilized in fragment-based drug discovery (FBDD) for targeting cysteine proteases or as a linker in antibody-drug conjugates (ADCs).[1] Its structural core combines the lipophilicity of the benzyl scaffold with the specific electronic modulation of the ortho-fluorine and meta-bromine substituents.
This guide details a robust, scalable synthesis protocol designed to minimize oxidative dimerization (disulfide formation) and manage the lachrymatory nature of benzylic halide precursors. The recommended route utilizes the Isothiouronium Salt Protocol , favored for its high regioselectivity and operational safety compared to direct sulfhydration methods.
Key Chemical Attributes
| Property | Value | Note |
| Target Structure | (3-Bromo-2-fluorophenyl)methanethiol | Benzylic thiol |
| CAS (Precursor) | 149947-16-0 (Bromide) | 3-Bromo-2-fluorobenzyl bromide |
| Molecular Weight | 221.09 g/mol | Calculated for C7H6BrFS |
| ClogP | ~3.2 | Lipophilic, requires organic extraction |
| Reactivity | Nucleophilic Thiol | Prone to oxidation to disulfide |
Retrosynthetic Analysis & Pathway Selection[1]
The synthesis is best approached via the functionalization of the benzylic carbon. While direct reduction of thiobenzoic acids is possible, the availability of 3-Bromo-2-fluorobenzyl bromide makes the nucleophilic substitution pathway the most efficient.[1]
Selected Route: The Thiourea Interception
We utilize thiourea as a "masked" sulfur nucleophile. This prevents the formation of thioethers (R-S-R), a common side product when using alkali hydrosulfides (NaSH) directly on highly electrophilic benzyl halides.[1]
Figure 1: Strategic workflow utilizing the thiourea protocol to prevent over-alkylation.
Detailed Experimental Protocols
Phase 1: Preparation of S-(3-Bromo-2-fluorobenzyl)isothiouronium Bromide
Objective: Convert the reactive benzyl bromide into a stable, non-volatile salt intermediate.[1]
Reagents:
-
3-Bromo-2-fluorobenzyl bromide (1.0 equiv) [CAS: 149947-16-0][1][2]
-
Ethanol (Absolute, 5 mL per gram of substrate)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 3-Bromo-2-fluorobenzyl bromide and absolute ethanol. Stir until dissolved.
-
Addition: Add thiourea in a single portion. The reaction is slightly endothermic initially.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting benzyl bromide (high Rf) should disappear. The salt product usually remains on the baseline or precipitates.
-
-
Isolation: Cool the mixture to 0°C in an ice bath. The isothiouronium salt often crystallizes as a white solid.
-
If solid forms: Filter and wash with cold ethanol/ether.
-
If no solid: Proceed directly to Phase 2 (one-pot procedure), although isolation is preferred for purity.[1]
-
Phase 2: Hydrolysis to (3-Bromo-2-fluorophenyl)methanethiol
Objective: Liberate the free thiol under oxygen-free conditions to prevent disulfide dimerization.
Reagents:
-
Isothiouronium salt (from Phase 1)[1]
-
Sodium Hydroxide (5.0 equiv, 10% aqueous solution)[1]
-
Sulfuric Acid (10% aqueous) or HCl (2M) for acidification[1]
Protocol:
-
Inert Atmosphere (Critical): Purge the reaction vessel with Nitrogen or Argon for 15 minutes. Thiols oxidize rapidly to disulfides (Ar-CH2-S-S-CH2-Ar) in air under basic conditions.[1]
-
Hydrolysis: Add the isothiouronium salt to the NaOH solution. Heat to mild reflux (90°C) for 2 hours under inert gas flow.
-
Observation: The homogeneous solution may become cloudy as the oily thiol separates.
-
-
Cooling: Cool the mixture to room temperature, then to 0°C.
-
Acidification: Carefully acidify with dilute H2SO4 or HCl until pH < 2.
-
Safety Note: Perform in a fume hood. Evolution of trace H2S is possible; the product itself has a potent stench.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).
-
Workup:
Critical Quality Attributes (CQA) & Troubleshooting
The following table summarizes expected analytical data and common failure modes.
| Attribute | Expected Result | Troubleshooting / Failure Mode |
| Appearance | Clear, colorless to pale yellow oil | Cloudy/Solid: Indicates disulfide formation. Reduce with Zn/HCl or DTT. |
| Odor | Pungent, alliaceous (garlic/leek) | Weak Odor: Product may have oxidized to odorless disulfide.[1] |
| 1H NMR | Benzylic CH2: doublet (coupling with F) | Shift: If CH2 appears at ~3.5-3.8 ppm, it is likely the thiol.[1] If ~3.9-4.1 ppm, it may be the disulfide.[1] |
| Yield | 75% - 90% | Low Yield: Incomplete hydrolysis or loss during evaporation (thiol is volatile).[1] |
Disulfide Remediation Workflow
If the product oxidizes to the disulfide (confirmed by MS showing dimer mass), use the Zinc/Acid reduction method:
-
Dissolve crude disulfide in Acetic Acid.
-
Add Zinc dust (excess).
-
Reflux for 2 hours.
-
Filter Zinc, dilute with water, and extract.[1]
Safety & Handling (E-E-A-T)
1. Lachrymator Hazard (Precursor): 3-Bromo-2-fluorobenzyl bromide is a potent lachrymator (tear gas agent).[1]
-
Control: Handle only in a functioning fume hood.
-
Decontamination: Wash all glassware with a dilute ethanolic amine solution (e.g., ethanolamine) to quench residual halides before removing from the hood.[1]
2. Stench Hazard (Product): The thiol product has a low odor threshold.
-
Control: Keep all waste streams basic (bleach/NaOH) to keep the thiol deprotonated (thiolate) and less volatile until destruction.[1]
-
Destruction: Treat glassware with dilute Sodium Hypochlorite (Bleach) to oxidize residuals to odorless sulfonates.[1]
References
-
Preparation of Benzyl Mercaptan (General Protocol)
- Source: Vogel's Textbook of Practical Organic Chemistry.
- Context: Standard isothiouronium salt methodology.
-
Synthesis of Benzyl Thioethers
-
Precursor Availability: 3-Bromo-2-fluorobenzyl bromide [2]
-
Safety D
- Source: PubChem / GHS D
- Context: Handling lachrym
-
[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Bromo-2-fluorobenzyl bromide, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Strategic Nucleophilic Substitution: Protocols for (3-Bromo-2-fluorophenyl)methanethiol
Executive Summary
(3-Bromo-2-fluorophenyl)methanethiol is a high-value "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. The installation of the 3-bromo-2-fluorobenzylthio moiety exploits the specific electronic and steric properties of the 2-fluoro and 3-bromo substituents.
This guide provides validated protocols for using this specific thiol in nucleophilic substitution reactions (
Chemical Profile & Reactivity[1][2][3][4][5][6]
-
Compound: (3-Bromo-2-fluorophenyl)methanethiol
-
Functional Class: Electron-deficient Benzyl Mercaptan
-
Key Reactivity Feature: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the thiol group (estimated pKa ~8.8–9.2) compared to unsubstituted benzyl mercaptan (pKa ~9.6).
-
Implication: This molecule is a better acid but a slightly harder nucleophile than its non-fluorinated counterparts, requiring careful base selection to balance deprotonation rate vs. oxidative stability.
Core Application: Alkylation
Objective: Synthesis of thioethers via reaction with alkyl halides or sulfonates.
Mechanistic Insight
The reaction proceeds via a classic
-
Challenge: The 3-bromo-2-fluorobenzyl thiolate is prone to rapid oxidation to the disulfide dimer in the presence of trace oxygen and base.
-
Solution: We utilize a "generated in-situ" thiolate protocol under strict inert atmosphere, often employing a reducing additive (TCEP or DTT) if the substrate is valuable.
Validated Protocol (Standard Scale)
Reagents:
-
(3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
Electrophile (Alkyl Bromide/Iodide) (1.1 equiv)
-
Base:
(1.5 equiv) [Preferred for solubility] or -
Solvent: Anhydrous DMF or MeCN (0.1 M concentration)
-
Additive: TCEP
HCl (0.05 equiv) [Optional, for oxidation-prone systems]
Step-by-Step Procedure:
-
System Preparation: Flame-dry a reaction vial and cool under a stream of Argon/Nitrogen.
-
Solvent Degassing: Sparge the anhydrous solvent (DMF/MeCN) with Argon for 15 minutes. Critical: Dissolved oxygen is the primary cause of yield loss via disulfide formation.
-
Thiol Charge: Add (3-Bromo-2-fluorophenyl)methanethiol and the electrophile to the vial.
-
Base Addition: Add
in one portion against a positive flow of Argon. Seal the vial immediately. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Note: If the electrophile is a chloride or sterically hindered, heat to 60°C.
-
-
Quench: Dilute with EtOAc and quench with saturated aqueous
. -
Odor Control: Rinse all glassware with a 10% Bleach (sodium hypochlorite) solution to oxidize residual thiols to non-volatile sulfonates.
Data & Optimization Table[7]
| Parameter | Condition A (Standard) | Condition B (Sensitive Substrate) | Condition C (Scale-up) |
| Solvent | DMF (Anhydrous) | THF/DMF (9:1) | Acetone |
| Base | DIPEA (Hunig's Base) | ||
| Temp | 25°C | 0°C | Reflux (56°C) |
| Yield | 85-95% | 70-85% | 80-90% |
| Notes | Best general utility. | Use for base-sensitive electrophiles. | Cost-effective; slower rate. |
Core Application: Heteroarylation
Objective: Installation of the fragment onto heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes) for drug discovery.
Mechanistic Insight
The reaction follows an Addition-Elimination mechanism. The nucleophilicity of the sulfur is paramount.[1] The 2-fluoro substituent on the thiol ring makes the sulfur slightly less nucleophilic than a standard benzyl thiol, often requiring higher temperatures or stronger activation of the electrophile.
Validated Protocol
Reagents:
-
(3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent:
-Butanol or 1,4-Dioxane
Step-by-Step Procedure:
-
Mix: Dissolve the heteroaryl halide and thiol in
-Butanol (0.2 M). -
Activate: Add DIPEA.
-
Heat: Heat to 80–100°C.
-
Why n-Butanol? Protic solvents can assist in stabilizing the Meisenheimer complex intermediate in
reactions, often accelerating the reaction compared to aprotic solvents for this specific class.
-
-
Monitor: Check LCMS for product formation.
-
Workup: Concentrate in vacuo. Redissolve in DCM, wash with water, and purify via flash chromatography.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct protocol and troubleshooting common issues.
Figure 1: Decision tree for selecting reaction conditions and troubleshooting reactivity issues.
Troubleshooting & "Self-Validating" Controls
To ensure the trustworthiness of your results, run these control checks:
-
The "Smell Test" (Qualitative):
-
Observation: If the reaction mixture loses its characteristic "rotten cabbage" thiol odor and becomes odorless (or sweet-smelling), the reaction is likely complete.
-
Warning: If the smell persists after the expected time, the reaction has stalled or the thiol has oxidized to the disulfide (which has a different, often less pungent, odor).
-
-
The Disulfide Check (TLC/LCMS):
-
The disulfide dimer is the most common impurity. It is non-polar compared to the thiol.
-
Validation: Always spot the starting thiol on TLC. If a new spot appears that is more non-polar (higher Rf) than the starting material but not your product, it is likely the disulfide.
-
Recovery: The disulfide can be converted back to the active monomer by treating the crude mixture with
or before re-attempting the coupling.
-
-
Regioselectivity Check:
-
In
reactions with poly-halogenated heterocycles (e.g., 2,4-dichloropyrimidine), the thiol will preferentially attack the position that is more electron-deficient. -
Validation: Use NOESY NMR to confirm the regiochemistry of the substitution.
-
Safety & Handling
-
Stench: This compound is a potent lachrymator and malodorant. Double-gloving and working in a high-flow fume hood are mandatory.
-
Quenching: All glassware, syringes, and septa must be soaked in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours before removal from the hood. This oxidizes the thiol to the odorless sulfonate.
References
-
Reactivity of Benzyl Mercaptans
- Title: Nucleophilic Substitution of Benzyl Halides and Tosyl
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
S_NAr Methodology
- Title: A Practical Guide to S_NAr Reactions in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (General Principles).
-
URL:[Link] (Note: Link to seminal review on kinase inhibitor synthesis using S_NAr).
-
Thiol Protection & Handling
- Title: Odorless Substitutes for Benzyl Mercaptan in Thioether Synthesis.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Compound Data
Sources
Application Note: Strategic Synthesis of Thioethers from (3-Bromo-2-fluorophenyl)methanethiol
Executive Summary
This application note details the robust preparation of thioethers (sulfides) utilizing (3-Bromo-2-fluorophenyl)methanethiol as the nucleophilic scaffold. This specific building block is highly valued in medicinal chemistry for its unique halogenation pattern: the 2-fluoro substituent modulates lipophilicity and metabolic stability, while the 3-bromo handle serves as a latent site for downstream diversification (e.g., Suzuki-Miyaura coupling).
We present three distinct synthetic protocols tailored to the electrophilic partner:
-
Base-Mediated S-Alkylation (for Alkyl Halides)
-
Pd-Catalyzed C–S Cross-Coupling (for Aryl Halides)
-
Thia-Michael Addition (for Electron-Deficient Alkenes)
Strategic Analysis of the Scaffold
Before initiating synthesis, researchers must understand the reactivity profile of (3-Bromo-2-fluorophenyl)methanethiol to ensure chemoselectivity and safety.
Reactivity Profile
-
Nucleophilicity: The benzylic thiol (-CH₂SH) is highly nucleophilic, superior to phenols and aliphatic alcohols.
-
Acidity (pKa): The pKa is approximately 9–10. It is more acidic than alkyl thiols but less acidic than thiophenols. Weak bases (e.g., K₂CO₃, Cs₂CO₃) are sufficient for deprotonation.
-
Oxidation Risk: Like all benzylic thiols, it is prone to rapid oxidative dimerization to form disulfides (Ar-CH₂-S-S-CH₂-Ar) upon exposure to air. Strict inert atmosphere is mandatory.
-
Chemoselectivity: The 3-Bromo substituent is stable to standard nucleophilic substitution conditions but poses a competitive risk during transition-metal catalysis.
Route Selection Matrix
The following decision tree guides the selection of the optimal synthetic pathway based on the target thioether structure.
Figure 1: Decision matrix for selecting the appropriate synthetic methodology.
Experimental Protocols
Method A: Base-Mediated S-Alkylation (SN2)
Application: Coupling with primary/secondary alkyl halides (Cl, Br, I) or mesylates. Mechanism: Classical SN2 substitution via the thiolate anion.
Reagents & Equipment[1]
-
Substrate: (3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv)[2]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
-
Atmosphere: Nitrogen or Argon (Balloon)
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and cool under a stream of Argon.
-
Solvent Degassing: Sparge the solvent (DMF or MeCN) with Argon for 15 minutes prior to use. Rationale: Removes dissolved oxygen to prevent disulfide formation.
-
Addition: Add (3-Bromo-2-fluorophenyl)methanethiol and the Alkyl Halide to the flask. Dissolve in the degassed solvent.
-
Activation: Add the base (Cs₂CO₃) in a single portion against a positive flow of Argon.
-
Reaction: Stir vigorously at Room Temperature (RT).
-
Note: For unreactive chlorides, heating to 50–60 °C may be required.
-
Monitoring: Check TLC or LCMS after 1 hour. The thiol is UV active. Look for the disappearance of the starting material (SH) peak.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Pd-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type)
Application: Coupling with Aryl Bromides or Iodides. Challenge: The starting material contains an Aryl Bromide.[4][5][6] To prevent self-polymerization, the catalyst system must prefer the electrophilic partner (Ar-I or activated Ar-Br) over the starting material's hindered 3-Br.
Reagents & Equipment[1]
-
Substrate: (3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
Partner: Aryl Iodide (1.1 equiv) Preferred for selectivity
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) Critical for C-S coupling
-
Base: DIPEA (Hunig's Base) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane. Stir for 10 mins until the solution turns a clear deep orange/red.
-
Reaction Assembly: Add the Aryl Iodide and the Thiol substrate to the catalyst mixture.
-
Base Addition: Add DIPEA via syringe.
-
Heating: Heat the reaction to 80–100 °C in a sealed tube or reflux condenser.
-
Mechanistic Insight: Xantphos has a wide bite angle which facilitates the reductive elimination of the C–S bond.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.
Method C: Thia-Michael Addition
Application: Synthesis of
Protocol Summary
-
Mix: Dissolve Thiol (1.0 equiv) and Michael Acceptor (1.0 equiv) in Dichloromethane (DCM) or Methanol.
-
Catalyze: Add Triethylamine (Et₃N) (0.1 – 0.5 equiv).
-
Run: Stir at RT for 30 minutes to 2 hours.
-
Finish: Concentrate directly. Often yields quantitative conversion requiring minimal purification.
Handling, Safety, and Odor Control[1][8]
Thiols possess a potent, disagreeable odor (stench) detectable at ppb levels. Proper containment is a safety and environmental requirement.[1][3][7]
Decontamination Solution (Bleach Quench)
Prepare a "Kill Solution" before opening any thiol bottle:
-
Recipe: 10% Sodium Hypochlorite (Bleach) + dilute NaOH.
-
Action: All glassware, syringes, and septa must be soaked in this solution for 2 hours immediately after use.
-
Chemistry:
(Oxidizes the thiol to odorless sulfonic acid).
Workflow Diagram
Figure 2: Mandatory safety workflow for thiol handling.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| LCMS shows M+M dimer | Disulfide formation (Oxidation) | Degas solvents more thoroughly; Ensure Argon atmosphere; Add TCEP or DTT to reduce disulfide back to thiol if possible. |
| Low Yield (Method B) | Catalyst Poisoning | Thiols can poison Pd. Ensure Xantphos:Pd ratio is >2:1. Increase catalyst loading to 5 mol%. |
| Starting Material Remains | Low Nucleophilicity | Switch base from Carbonate to NaH (careful with H2 evolution) or use Cs₂CO₃ with TBAI (phase transfer catalyst). |
| Complex NMR in aromatic region | Regioisomer issues | Confirm structure of starting material. The 3-Br, 2-F pattern is crowded; ensure 2D NMR (HMBC) confirms regioselectivity. |
References
-
General Thiol Alkylation: Kondo, T., et al. "Synthesis of Thioethers from Thiols and Alkyl Halides." Journal of Organic Chemistry, 2000 .
-
Pd-Catalyzed C-S Coupling: Itoh, T., Mase, T. "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols." Organic Letters, 2004 , 6(24), 4587–4590.
-
Xantphos Ligand Efficacy: Fernandez-Rodriguez, M.A., et al. "Highly Efficient Catalysts for the Pd-Catalyzed Coupling of Thiols with Aryl Halides." Journal of the American Chemical Society, 2006 .
-
Thia-Michael Addition: Nair, D.P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014 .
-
Thiol Safety & Handling: Sigma-Aldrich Technical Bulletin. "Handling of Malodorous Sulfur Compounds."
Sources
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nobelprize.org [nobelprize.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Note: (3-Bromo-2-fluorophenyl)methanethiol in Medicinal Chemistry Scaffold Design
Executive Summary
(3-Bromo-2-fluorophenyl)methanethiol (CAS: Variable/Generic Structure) represents a "privileged fragment" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) campaigns. Unlike simple benzyl mercaptans, this scaffold integrates three distinct vectors for optimization:
-
The Thiol (-SH) Anchor: A nucleophilic handle for disulfide tethering screens or thioether synthesis.
-
The Ortho-Fluorine Effect: A metabolic blocker that also modulates the pKa of the thiol, enhancing reactivity at physiological pH.
-
The Meta-Bromine Exit Vector: A reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand into chemical space.
This guide details the structural rationale, synthetic protocols, and screening applications for this high-density functional fragment.
Structural & Electronic Rationale
The "Ortho-Fluorine" Effect
The strategic placement of fluorine at the 2-position (ortho to the methanethiol group) is not merely for metabolic stability; it fundamentally alters the physicochemical profile of the molecule.
-
Conformational Bias: The
bond prefers to be coplanar with the aromatic ring. Through electrostatic repulsion with the sulfur lone pairs, the fluorine atom restricts the rotation of the benzylic methylene group, reducing the entropic penalty upon protein binding [1]. -
Acidity Modulation: The electron-withdrawing nature of the fluorine (inductive effect,
) stabilizes the thiolate anion. While typical benzyl mercaptans have a pKa 9.6, the ortho-fluoro substituent lowers this by approximately 0.5–1.0 log units [2]. This increases the concentration of the reactive thiolate species at physiological pH (7.4), making it a superior nucleophile for reactions or disulfide exchange.
Physicochemical Profile
| Property | Value (Approx.) | Impact on Design |
| MW | ~221.1 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | 2.8 - 3.1 | Lipophilic enough for permeability; S-oxidation lowers this significantly. |
| H-Bond Donors | 0 (as Thioether) / 1 (as Thiol) | Thiol acts as a weak H-bond donor. |
| Metabolic Stability | High | 2-F blocks P450 oxidation at the benzylic position; 3-Br blocks para-hydroxylation relative to the thiol. |
Application 1: Disulfide Tethering Screening (Tethering)[1]
The primary "high-tech" application of this molecule is in Disulfide Tethering , a site-directed fragment discovery method. This technique identifies fragments that bind weakly to a target protein by trapping them via a reversible disulfide bond with a native or engineered cysteine [3].[1]
Mechanism of Action
-
Equilibration: The library of thiol fragments (including our scaffold) is incubated with the protein in the presence of a reducing agent (e.g.,
-mercaptoethanol). -
Selection: If the (3-Bromo-2-fluorophenyl) moiety has affinity for a pocket near the cysteine, the local concentration increases, shifting the equilibrium toward the formation of the mixed disulfide (Protein-S-S-Fragment).
-
Detection: The covalent adduct is detected via intact protein Mass Spectrometry (MS).[2]
Workflow Diagram
Figure 1: Disulfide Tethering workflow for identifying the (3-bromo-2-fluorophenyl)methanethiol scaffold as a hit.
Application 2: Synthetic Protocols
Protocol A: Synthesis via Thiourea (The "Odorless" Route)
Direct displacement with NaSH often leads to dialkylated sulfides and significant odor issues. The thiourea method is preferred for high purity and control [4].
Reagents:
-
3-Bromo-2-fluorobenzyl bromide (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
NaOH (2.5 equiv, aq)
Step-by-Step Methodology:
-
Isothiouronium Salt Formation:
-
Dissolve 3-bromo-2-fluorobenzyl bromide in ethanol.
-
Add thiourea.[3]
-
Reflux for 2–3 hours. The product usually precipitates as a white solid (isothiouronium bromide salt) upon cooling.
-
Checkpoint: TLC (EtOAc/Hex) should show consumption of the benzyl bromide.
-
-
Hydrolysis:
-
Without isolating the salt (or after filtration if higher purity is needed), add aqueous NaOH (10% w/v) directly to the reaction vessel.
-
Reflux for 1 hour under
atmosphere (Critical: prevents disulfide dimerization).
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with dilute HCl to pH ~2.
-
Extract with DCM (
). -
Wash organic layer with Brine, dry over
. -
Concentrate in vacuo.
-
Note: The product is a foul-smelling oil. Use bleach to quench glassware.
-
Protocol B: Coupling for Thioether Synthesis
Once synthesized, the thiol is coupled to a heteroaromatic core (e.g., a kinase hinge binder).
Reagents:
-
(3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
4-Chloropyrimidine derivative (Electrophile) (1.0 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
DMF (Dry)
Methodology:
-
Dissolve the chloropyrimidine in dry DMF.
-
Add DIPEA and stir at RT for 5 mins.
-
Add the thiol dropwise.
-
Heat to 60°C for 4 hours.
-
Validation: The reaction is self-validating via LC-MS. The product will show a characteristic mass pattern due to the
and isotopes (if Cl remains) or just the Br isotope pattern.
Synthetic Logic Diagram
Figure 2: Synthetic pathway from precursor to medicinal chemistry applications.
Bioisosterism & Metabolic Considerations
Thioethers as Sulfone Precursors
While the thiol is the synthetic entry point, the thioether product is often liable to metabolic S-oxidation. In modern design, this is often preempted by deliberately oxidizing the thioether to a sulfone (
-
Protocol: Treat the thioether (from Protocol B) with m-CPBA (2.2 equiv) in DCM at 0°C.
-
Result: The sulfone is metabolically stable, highly polar, and the benzyl-sulfone moiety acts as a strong hydrogen bond acceptor.
The "Fluorine Shield"
The 2-fluoro substituent is critical here. In non-fluorinated benzyl systems, the benzylic carbon is a "soft spot" for Cytochrome P450-mediated hydroxylation (
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Patzke, S., & Leito, I. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 62(10), 5132-5147. Link
-
Erlanson, D. A., et al. (2004). Site-directed ligand discovery. Proceedings of the National Academy of Sciences, 101(35), 12946-12951. Link
-
Speziale, A. J. (1956). Ethanedithiol. Organic Syntheses, 36, 31. (Classic reference for thiourea hydrolysis method). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Sources
procedures for protecting the thiol group in (3-Bromo-2-fluorophenyl)methanethiol
Application Note: Strategic Thiol Protection for (3-Bromo-2-fluorophenyl)methanethiol
Executive Summary & Strategic Analysis
The Substrate: (3-Bromo-2-fluorophenyl)methanethiol presents a unique "triad of reactivity" that dictates the protection strategy:
-
The Thiol (-SH): A soft nucleophile and potent catalyst poison. It must be masked to prevent interference with transition metals (Pd, Ni) or oxidative dimerization (disulfide formation).
-
The Aryl Bromide (C-Br): A high-value handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This implies the protecting group (PG) must survive catalytic palladium cycles without poisoning the metal or undergoing oxidative insertion.
-
The Ortho-Fluorine (2-F): An electron-withdrawing group (EWG) that inductively acidifies the benzylic protons. Strong bases (e.g., n-BuLi) used for deprotection could risk benzylic deprotonation/racemization or elimination.
The Challenge: Standard thioesters (Acetyl) are often too labile for aqueous base conditions in Suzuki couplings. Simple thioethers (Methyl, Benzyl) are too stable, requiring harsh removal that threatens the aromatic halides.
The Solution: This guide prioritizes three specific protocols based on your downstream chemistry:
-
Protocol A (The "Suzuki-Ready" Shield): 2-Ethylhexyl-3-mercaptopropionate.[1][2] Best for cross-coupling.
-
Protocol B (The "Storage" Shield): Trityl (Trt).[3][4] Best for peptide synthesis or long-term storage.
-
Protocol C (The "Fortress" Shield): p-Methoxybenzyl (PMB). Best for harsh acidic/oxidative conditions.
Decision Matrix: Selecting the Right Group
Before beginning, use this logic flow to determine the optimal protocol for your workflow.
Figure 1: Strategic decision tree for thiol protection based on downstream chemical compatibility.
Detailed Protocols
Protocol A: The "Suzuki-Ready" Shield (3-Mercaptopropionate)
Target Structure: Thioether-ester conjugate.
Mechanism: Michael addition (Installation) /
Step 1: Protection
-
Dissolve: In a round-bottom flask, dissolve (3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv) in DCM (0.2 M).
-
Add Reagent: Add 2-ethylhexyl acrylate (1.1 equiv). Note: The 2-ethylhexyl chain provides excellent solubility in organic solvents.
-
Catalyst: Add Triethylamine (Et
N) (0.1 equiv) or catalytic DMAP. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of thiol).
-
Workup: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via flash chromatography (Hexanes/EtOAc).
Step 2: Deprotection (Post-Coupling)
-
Reagent: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).
-
Conditions: Dissolve protected intermediate in THF (0.1 M). Add KOtBu (1.2 equiv).
-
Reaction: Stir at 0°C to RT for 30–60 mins. The base triggers
-elimination, releasing the free thiol and the acrylate byproduct. -
Quench: Acidify carefully with dilute HCl or NH
Cl to pH 4–5 to protonate the thiolate without removing other acid-sensitive groups.
Critical Insight: The 2-Fluoro substituent makes the benzylic protons slightly acidic. Avoid using excess strong base (like LDA) for deprotection; alkoxides are sufficient for the
-elimination and safer for the substrate.
Protocol B: The "Storage" Shield (Trityl / Trt)
Target Structure: S-Triphenylmethyl derivative.
Mechanism: S
Step 1: Protection
-
Dissolve: Dissolve thiol (1.0 equiv) in dry DMF or DCM (0.2 M).
-
Reagents: Add Trityl Chloride (Trt-Cl) (1.1 equiv).
-
Base: Add DIPEA or Pyridine (1.5 equiv).
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine. Recrystallize from Ethanol/Hexane if necessary.
Step 2: Deprotection
-
Conditions: 1–5% TFA (Trifluoroacetic acid) in DCM.
-
Scavenger (Mandatory): Add Triisopropylsilane (TIS) (2.5% v/v).
-
Why? Upon acid cleavage, the Trityl cation (
) is released.[5] Without TIS to quench it, the cation will re-alkylate the sulfur or attack the aromatic ring (Friedel-Crafts), especially given the electron-rich nature of thioethers.
-
-
Observation: The solution turns yellow (trityl cation) then fades as TIS scavenges it.
Protocol C: The "Fortress" Shield (p-Methoxybenzyl / PMB)
Target Structure: S-PMB thioether.
Why this works: Extremely stable to base, reducing agents, and mild acids. Use this only if the molecule must survive harsh conditions (e.g., LiAlH
Step 1: Protection
-
Dissolve: Dissolve thiol (1.0 equiv) in DMF at 0°C.
-
Base: Add NaH (1.1 equiv) carefully. (Wait for H
evolution to cease). -
Reagent: Add PMB-Cl (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2 hours.
Step 2: Deprotection (The Challenge)
-
Method A (Acidic): Reflux in TFA (requires 60°C+, risky for benzylic stability).
-
Method B (Oxidative - Recommended): Mercuric Acetate [Hg(OAc)
] in TFA/Anisole, followed by H S or mercaptoethanol workup. Toxic but effective.
Comparative Data: Stability & Orthogonality
| Feature | 3-Mercaptopropionate (Protocol A) | Trityl (Trt) (Protocol B) | PMB (Protocol C) |
| Pd-Coupling Stability | Excellent (Designed for Suzuki) | Poor (Risk of Pd insertion/poisoning) | Excellent (Stable thioether) |
| Base Stability | Moderate (Cleaves with alkoxides) | High (Stable to piperidine/NaOH) | High (Stable to n-BuLi) |
| Acid Stability | High (Stable to TFA) | Low (Cleaves with 1% TFA) | High (Requires refluxing TFA) |
| Removal Condition | Mild Base ( | Mild Acid (Cation scavenger req.) | Oxidative or Strong Acid |
| Atom Economy | Moderate (Acrylate byproduct) | Low (Large Trt group) | Moderate |
Visualizing the "Smart" Workflow (Protocol A)
The following diagram illustrates the mechanism for the recommended 3-Mercaptopropionate strategy, highlighting the "On/Off" chemical logic.
Figure 2: Workflow for using the Michael-Acceptor strategy to protect the thiol during Palladium cross-coupling.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
-
Kondo, T., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki-Miyaura Conditions. Journal of Organic Chemistry, 71(16), 6300-6302.
-
Mondal, M., et al. (2018). Palladium-Catalyzed γ-C(sp3)-H Arylation of Thiols by a Detachable Protecting/Directing Group.[6] Angewandte Chemie Int.[6] Ed., 57(38), 12352-12355.[6]
-
Strijtveen, B., & Kellogg, R. M. (1986). Synthesis of thiols and thioethers via Michael addition. Journal of Organic Chemistry, 51(19), 3664–3671.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-ethyl hexyl 3-mercaptopropionate, 50448-95-8 [thegoodscentscompany.com]
- 3. DSpace [diposit.ub.edu]
- 4. digital.csic.es [digital.csic.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed γ-C(sp3 )-H Arylation of Thiols by a Detachable Protecting/Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of heterocycles using (3-Bromo-2-fluorophenyl)methanethiol building blocks
Application Note: Strategic Utilization of (3-Bromo-2-fluorophenyl)methanethiol in Heterocyclic Scaffold Construction
Executive Summary
(3-Bromo-2-fluorophenyl)methanethiol (CAS: 1980057-09-5, generic structure ref) represents a "privileged" building block for medicinal chemistry due to its unique trifunctional nature: a nucleophilic benzylic thiol , a cross-coupling-ready aryl bromide , and an ortho-fluorine atom that modulates lipophilicity and metabolic stability.
This guide outlines the strategic application of this reagent in synthesizing medium-ring heterocycles (specifically 1,4-benzothiazepines ) and fused sulfur systems (thiochromans ). By leveraging the "Anchor-and-Close" methodology, researchers can access distinct chemical space relevant to CNS active agents and kinase inhibitors.
Strategic Analysis: The "Anchor-and-Close" Methodology
The utility of this building block lies in the orthogonal reactivity of its functional groups. The synthesis of heterocycles generally follows a two-phase logic:
-
Phase A (The Anchor): High-yielding
alkylation of the thiol (-SH) to attach the non-aromatic portion of the target ring. -
Phase B (The Close): Palladium-catalyzed intramolecular coupling utilizing the Aryl Bromide (Ar-Br) to close the ring onto the newly attached chain.
The Fluorine Advantage: Located at the C2 position (between the benzylic group and the bromide), the fluorine atom exerts a crucial electronic effect. It prevents oxidative metabolism at the sensitive benzylic position and induces a conformational twist in the final heterocycle, often improving binding selectivity in protein pockets.
Application Protocol A: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepines
This protocol describes the construction of a 7-membered heterocyclic ring, a scaffold found in various serotonergic and dopaminergic modulators.
Mechanism & Workflow
The synthesis relies on an initial S-alkylation with a protected amino-alkyl halide, followed by a Buchwald-Hartwig intramolecular amination.
Target Structure: 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine.
Step-by-Step Protocol
Materials:
-
(3-Bromo-2-fluorophenyl)methanethiol (1.0 equiv)
-
N-Boc-2-bromoethylamine (1.2 equiv)
-
Cesium Carbonate (
) - (2 mol%)
-
Xantphos (4 mol%)
-
Solvents: DMF (anhydrous), Toluene (degassed)
Procedure:
-
S-Alkylation (The Anchor):
-
Dissolve (3-Bromo-2-fluorophenyl)methanethiol (1.0 g, 4.5 mmol) in anhydrous DMF (10 mL) under
. -
Add
(1.5 equiv) followed by N-Boc-2-bromoethylamine (1.2 equiv). -
Stir at RT for 4 hours. Monitor by LCMS for disappearance of the thiol.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
and concentrate. -
Intermediate:tert-butyl (2-((3-bromo-2-fluorobenzyl)thio)ethyl)carbamate .
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane for 1 hour to remove the Boc group. Concentrate to dryness to yield the amine hydrochloride salt.
-
-
Intramolecular Cyclization (The Close):
-
Suspend the amine salt in degassed Toluene (0.1 M concentration).
-
Add
(3.0 equiv) to neutralize the salt and act as the base. -
Add catalyst system:
(2 mol%) and Xantphos (4 mol%). -
Heat to 100°C for 12-16 hours under Argon.
-
Observation: The reaction closes the ring between the terminal amine and the C3-Bromide position.
-
-
Purification:
-
Filter through a Celite pad.
-
Purify via Flash Chromatography (DCM/MeOH gradient).
-
Data Summary Table: Optimization of Cyclization
| Entry | Catalyst | Ligand | Base | Solvent | Yield | Notes |
| 1 | Toluene | 35% | Significant dimer formation | |||
| 2 | BINAP | Dioxane | 62% | Slow conversion | ||
| 3 | Xantphos | Toluene | 88% | Optimal Conditions |
Application Protocol B: Synthesis of Functionalized Thiochromans
This protocol leverages Pd-catalyzed Intramolecular
Mechanism
The benzylic protons of benzyl thioethers are sufficiently acidic (
Target Structure: 8-Fluoro-thiochroman-3-carboxylic acid derivatives.
Step-by-Step Protocol
-
S-Alkylation:
-
React (3-Bromo-2-fluorophenyl)methanethiol with ethyl 2-bromoacetate using
in Acetone. -
Product: Ethyl 2-((3-bromo-2-fluorobenzyl)thio)acetate.
-
-
Intramolecular
-Arylation:-
Reagents: Substrate (1.0 equiv),
(5 mol%), DPEphos (10 mol%), LiHMDS (2.5 equiv). -
Solvent: THF (anhydrous).[1]
-
Procedure:
-
Charge a microwave vial with substrate, Pd source, and ligand. Evacuate and backfill with Argon.
-
Add THF.
-
Add LiHMDS (1.0 M in THF) dropwise at RT. (Note: Strong base is required to generate the enolate/stabilized carbanion).
-
Heat at 70°C for 6 hours.
-
-
Mechanism: The Pd inserts into the C-Br bond. The base generates the enolate
to the sulfur (and ester). Reductive elimination forms the C3-C( ) bond.
-
-
Result:
-
Formation of Ethyl 8-fluoro-thiochroman-3-carboxylate .
-
The fluorine atom at position 8 (originally C2) remains intact, providing metabolic protection to the aromatic ring.
-
Visualizing the Pathways
The following diagram illustrates the divergent synthesis capabilities of the (3-Bromo-2-fluorophenyl)methanethiol building block.
Caption: Divergent synthesis of 7-membered (Benzothiazepine) and 6-membered (Thiochroman) heterocycles from a common thiol precursor.
Handling & Stability Validation
To ensure reproducibility, the following handling protocols must be observed:
-
Oxidation Prevention: Benzyl thiols are prone to disulfide formation (
) upon exposure to air.-
Storage: Store neat under Argon at 4°C.
-
Rescue: If disulfide forms (observed as a dimer peak in LCMS), treat with Dithiothreitol (DTT) or Triphenylphosphine (
) in wet THF to reduce it back to the monomer prior to alkylation.
-
-
Odor Control:
-
All waste streams must be treated with 10% Bleach (Sodium Hypochlorite) to oxidize residual thiols to odorless sulfonates before disposal.
-
References
-
Buchwald-Hartwig Amination for Heterocycles
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Intramolecular
-Arylation of Sulfides: -
Synthesis of 1,4-Benzothiazepines
-
Lévai, A. (2000). Synthesis of 1,4-benzothiazepines. Journal of Heterocyclic Chemistry, 37(2), 199-214. Link
-
-
Fluorine in Medicinal Chemistry
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the S-Alkylation of (3-Bromo-2-fluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-fluorophenyl)methanethiol is a versatile synthetic intermediate, the utility of which is significantly expanded through the S-alkylation of its thiol functionality. The resulting thioethers, or sulfides, are key structural motifs in a wide array of biologically active molecules and functional materials. The presence of the bromine and fluorine atoms on the phenyl ring offers opportunities for further synthetic transformations, such as cross-coupling reactions, making the targeted S-alkylation of this compound a critical step in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2]
This application note provides a comprehensive guide to the reaction conditions for the alkylation of (3-Bromo-2-fluorophenyl)methanethiol. It delves into the underlying chemical principles, offers a selection of reaction protocols, and discusses the critical parameters that influence the success of this transformation.
Core Principles of S-Alkylation of Thiols
The S-alkylation of thiols is a fundamental and widely employed reaction in organic synthesis for the formation of carbon-sulfur bonds.[3] The reaction is analogous to the well-known Williamson ether synthesis and typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
The overall transformation can be summarized as follows:
Ar-CH₂-SH + R-X + Base → Ar-CH₂-S-R + [H-Base]⁺X⁻
Where:
-
Ar-CH₂-SH is (3-Bromo-2-fluorophenyl)methanethiol
-
R-X is the alkylating agent (e.g., an alkyl halide or sulfonate)
-
Base is required to deprotonate the thiol
-
Ar-CH₂-S-R is the desired thioether product
The Role of the Thiol and its Acidity
Thiols are generally more acidic than their alcohol counterparts.[5] The acidity of the thiol proton in (3-Bromo-2-fluorophenyl)methanethiol is enhanced by the presence of the electron-withdrawing bromine and fluorine substituents on the aromatic ring. These substituents stabilize the resulting thiolate anion (Ar-CH₂-S⁻) through an inductive effect, thereby lowering the pKa of the thiol and facilitating its deprotonation by a weaker base.[6][7]
The Nucleophilicity of the Thiolate
Upon deprotonation, the resulting thiolate is a potent nucleophile. The sulfur atom in the thiolate is large and polarizable, making it a "soft" nucleophile according to Hard-Soft Acid-Base (HSAB) theory.[8] This inherent nucleophilicity drives the SN2 reaction with suitable electrophiles. While the electron-withdrawing substituents on the aromatic ring slightly diminish the nucleophilicity of the thiolate, it generally remains sufficiently reactive for efficient alkylation.[9]
The SN2 Reaction Mechanism
The alkylation proceeds through a classic SN2 pathway. The thiolate anion attacks the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group (e.g., halide or sulfonate) in a single, concerted step. For this reason, the reaction works best with primary and secondary alkylating agents. Tertiary alkylating agents are prone to elimination side reactions.[4]
Reaction Conditions for Alkylation
The choice of base, solvent, and alkylating agent, as well as the reaction temperature, are critical parameters that must be carefully considered to achieve high yields and purity of the desired thioether.
Choice of Base
A variety of bases can be employed for the deprotonation of the thiol. The increased acidity of (3-Bromo-2-fluorophenyl)methanethiol due to the halogen substituents allows for the use of moderately strong bases.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are mild, inexpensive, and effective bases for this transformation, particularly in polar aprotic solvents like DMF or acetonitrile.[10] Stronger inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in aqueous or phase-transfer catalysis conditions.
-
Organic Bases: Triethylamine (Et₃N) is a common organic base used for this purpose, especially in aqueous media.[1]
Choice of Solvent
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices for S-alkylation reactions. They effectively solvate the cation of the base, leaving a "naked" and highly reactive thiolate anion.[11]
-
Protic Solvents: Alcohols like ethanol can also be used, though the reaction rates may be slower due to hydrogen bonding with the thiolate.
-
Aqueous Media: Given the increasing emphasis on green chemistry, water can be a viable solvent, particularly when used with a phase-transfer catalyst or a water-soluble organic base like triethylamine.[1]
Choice of Alkylating Agent
A wide range of alkylating agents can be used, with their reactivity generally following the order: I > Br > Cl > OTs (tosylate).
-
Alkyl Halides: Alkyl iodides, bromides, and chlorides are the most common electrophiles.
-
Alkyl Sulfonates: Mesylates and tosylates are also excellent leaving groups and can be used effectively.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of S-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the thiolate anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkylating agent. This method can lead to faster reaction times, milder conditions, and easier work-up.
Summary of Reaction Conditions
The following table provides a summary of typical reaction conditions for the S-alkylation of (3-Bromo-2-fluorophenyl)methanethiol.
| Parameter | Condition 1: Standard SN2 | Condition 2: Phase-Transfer Catalysis | Condition 3: Mild Base in Aprotic Solvent |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) / Water | Dichloromethane (DCM) / Water | Dimethylformamide (DMF) |
| Alkylating Agent | Alkyl Bromide (R-Br) | Alkyl Bromide (R-Br) | Alkyl Iodide (R-I) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | None |
| Temperature | Room Temperature to 50 °C | Room Temperature | Room Temperature to 60 °C |
| Work-up | Aqueous extraction | Separation of phases | Aqueous work-up and extraction |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using Potassium Carbonate in DMF
This protocol is a robust and widely applicable method for the S-alkylation of (3-Bromo-2-fluorophenyl)methanethiol.
Materials:
-
(3-Bromo-2-fluorophenyl)methanethiol
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (3-Bromo-2-fluorophenyl)methanethiol (1.0 eq.).
-
Add anhydrous DMF to dissolve the thiol (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.05-1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Phase-Transfer Catalyzed S-Alkylation
This protocol is particularly useful for reactions that are sluggish under standard conditions or when using less reactive alkylating agents.
Materials:
-
(3-Bromo-2-fluorophenyl)methanethiol
-
Alkylating agent (e.g., alkyl chloride or bromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM) or Toluene
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (3-Bromo-2-fluorophenyl)methanethiol (1.0 eq.), the alkylating agent (1.1 eq.), and TBAB (0.05-0.1 eq.) in DCM or toluene.
-
In a separate beaker, prepare an aqueous solution of NaOH (e.g., 2 M, 2.0 eq.).
-
Add the aqueous NaOH solution to the organic solution in the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Visualization of Workflow and Mechanism
Caption: General workflow for the S-alkylation of (3-Bromo-2-fluorophenyl)methanethiol.
Caption: SN2 mechanism for the alkylation of the thiolate.
Characterization of Products
The resulting thioether products can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the thiol proton (S-H) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the methylene protons adjacent to the sulfur atom will also be affected. ¹³C and ¹⁹F NMR will provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The characteristic S-H stretching vibration (around 2550 cm⁻¹) of the starting material will be absent in the product spectrum.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the alkylated product.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Insufficiently strong base: Consider using a stronger base or increasing the reaction temperature.
-
Poorly reactive alkylating agent: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
Inadequate mixing in biphasic systems: Ensure vigorous stirring to maximize the interfacial area.
-
-
Formation of Disulfide Byproduct:
-
Oxidation of the thiol: Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation of the thiolate.
-
-
Elimination Side Products (with secondary/tertiary alkylating agents):
-
Use milder reaction conditions: Lower the reaction temperature and use a less hindered base.
-
Conclusion
The S-alkylation of (3-Bromo-2-fluorophenyl)methanethiol is a straightforward and efficient method for the synthesis of a variety of valuable thioether derivatives. By carefully selecting the base, solvent, and alkylating agent, high yields of the desired products can be achieved. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully perform this important transformation and to further explore the synthetic potential of this versatile building block.
References
-
Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of The Chemical Society B: Physical Organic, 1417-1420. [Link]
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Organic Chemistry Portal. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
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Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. [Link]
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Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (n.d.). MDPI. [Link]
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Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). Chemistry – A European Journal. [Link]
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Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (n.d.). ResearchGate. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026, February 3). ACS Green Chemistry Institute. [Link]
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Selective Hg(II) Detection in Aqueous Solution with Thiol Derivatized Fluoresceins. (n.d.). PMC. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. [Link]
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Best solvent for S-alkylation of sodium phenylsulfinate. (2022, July 3). Reddit. [Link]
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S-Alkylation of thiols using SiO2-HBF4 under solvent free conditions. (n.d.). ResearchGate. [Link]
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REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PMC. [Link]
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Recent Advances in the Synthesis of Thioether. (2025, August 10). ResearchGate. [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]
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Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. [Link]
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Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (n.d.). ResearchGate. [Link]
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Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. (2025, August 6). ResearchGate. [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. (2023, November 23). PMC. [Link]
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A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. (n.d.). SID. [Link]
-
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2023, March 29). ResearchGate. [Link]
-
3-Bromo-2-fluorobenzyl bromide. (n.d.). Splendid Labs. [Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2025, May 5). PMC. [Link]
- A kind of preparation method of 3-bromo-2-fluoronitrobenzene. (n.d.).
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024, November 7). MDPI. [Link]
-
Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. (2023, May 10). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Spectroscopic, XRD, Hirshfeld surface and DFT approach (chemical activity, ECT, NBO, FFA, NLO, MEP, NPA& MPA) of ( E )-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. (n.d.). PlumX Metrics. [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (n.d.). Organic Chemistry Portal. [Link]
-
Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone. (2024, November 14). MDPI. [Link]
-
Exploring the Optoelectronic Properties of D-A and A-D-A 2,2′-bi[3,2-b]thienothiophene Derivatives. (2022, December 2). MDPI. [Link]
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Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. (n.d.). eScholarship. [Link]
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Applications of Fluorinated Benzyl Thiols in Materials Science: A Detailed Guide for Researchers
This document provides a comprehensive overview of the applications of fluorinated benzyl thiols in materials science, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, surface modification, and characterization of materials functionalized with these versatile molecules, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: The Unique Attributes of Fluorinated Benzyl Thiols
Fluorinated benzyl thiols are a class of organic compounds that combine the reactivity of a thiol group (-SH) with the unique properties imparted by fluorine atoms on a benzyl ring. The thiol group provides a strong anchor to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs). The fluorine atoms, depending on their number and position on the benzyl ring, introduce a range of valuable characteristics to the material's surface, including:
-
Tunable Surface Energy and Wettability: The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular interactions, resulting in low surface energy. This can be precisely controlled by the degree of fluorination, allowing for the creation of surfaces ranging from hydrophobic to superhydrophobic and oleophobic.
-
Chemical and Thermal Stability: The strength of the carbon-fluorine bond enhances the chemical and thermal stability of the resulting materials, making them suitable for applications in demanding environments.
-
Modified Electronic Properties: The strong dipole moment of the C-F bond can significantly alter the work function of the underlying metal substrate, a crucial aspect in the design of organic electronic devices.
-
Biocompatibility and Reduced Fouling: Perfluorinated surfaces often exhibit low protein adsorption and cell adhesion, which is advantageous for biomedical implants and biosensors to minimize biofouling.[1][2]
These properties make fluorinated benzyl thiols highly valuable building blocks in a variety of materials science applications, from advanced coatings and electronics to biomedical devices.
Synthesis of Fluorinated Benzyl Thiols: Protocols and Mechanistic Insights
The synthesis of fluorinated benzyl thiols typically involves the conversion of a corresponding fluorinated benzyl halide (bromide or chloride) to the thiol. A common and effective method is the reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.
General Synthesis of Aromatic Thiols
A variety of methods exist for the synthesis of aromatic thiols.[3][4] A widely used two-step procedure involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol.[5] This method is generally preferred over direct reaction with sulfide ions as it minimizes the formation of disulfide byproducts. The reaction proceeds via a nucleophilic substitution mechanism, typically SN2 for primary benzyl halides.[6][7]
Protocol 1: Synthesis of 4-Fluorobenzyl Mercaptan
This protocol details the synthesis of a monofluorinated benzyl thiol from 4-fluorobenzyl bromide.
Materials:
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
The use of a slight excess of thiourea ensures the complete consumption of the benzyl bromide.
-
Reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The SN2 reaction between the primary benzyl bromide and the sulfur atom of thiourea forms the S-(4-fluorobenzyl)isothiouronium bromide salt.[6]
-
-
Hydrolysis to the Thiol:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in deionized water.
-
Reflux the mixture for another 2-3 hours. The basic conditions facilitate the hydrolysis of the isothiouronium salt to the thiolate anion.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of ~2-3. This protonates the thiolate to form the desired thiol.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude 4-fluorobenzyl mercaptan.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.
-
Base: Sodium hydroxide is a strong base that effectively promotes the hydrolysis of the isothiouronium salt.
-
Acidification: Acidification is crucial to protonate the thiolate anion and isolate the neutral thiol product.
Protocol 2: Synthesis of 2,3,4,5,6-Pentafluorobenzyl Mercaptan
This protocol describes the synthesis of a perfluorinated benzyl thiol, a key building block for creating highly fluorinated surfaces.
Materials:
-
2,3,4,5,6-Pentafluorobenzyl bromide[10]
-
Thiourea
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Formation of the Isothiouronium Salt:
-
Dissolve 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent) and thiourea (1.2 equivalents) in DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 12-16 hours. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the benzylic carbon very susceptible to nucleophilic attack.
-
-
Hydrolysis to the Thiol:
-
Add a solution of potassium carbonate (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours. Potassium carbonate is a milder base than NaOH, which can be advantageous in preventing side reactions with the sensitive pentafluorophenyl group.
-
-
Work-up and Purification:
-
Follow the same work-up procedure as described in Protocol 1, using ethyl acetate as the extraction solvent.
-
Surface Modification with Fluorinated Benzyl Thiol Self-Assembled Monolayers (SAMs)
The strong affinity of the thiol group for gold surfaces allows for the spontaneous formation of well-ordered, self-assembled monolayers.[11] This process provides a powerful bottom-up approach to precisely engineer surface properties.
Mechanism of SAM Formation on Gold
The formation of alkanethiol SAMs on gold is a complex process that involves the chemisorption of the thiol onto the gold surface, leading to the formation of a strong gold-thiolate bond.[12] The process can be broadly divided into two stages: an initial, rapid adsorption of thiol molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[13] The choice of solvent can significantly impact the kinetics and quality of the SAM, with ethanol being a commonly used solvent due to its ability to dissolve a wide range of thiols and its minimal interference with the self-assembly process.[14][15]
Protocol 3: Formation of a Fluorinated Benzyl Thiol SAM on a Gold Substrate
This protocol provides a general procedure for the formation of SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Fluorinated benzyl thiol (e.g., from Protocol 1 or 2)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove any organic contaminants.
-
Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas. A clean substrate is crucial for the formation of a high-quality SAM.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of the desired fluorinated benzyl thiol in anhydrous ethanol.
-
-
SAM Formation:
-
Place the cleaned gold substrate in a clean glass vial.
-
Add the thiol solution to the vial, ensuring the entire gold surface is submerged.
-
Purge the vial with nitrogen gas to minimize oxidation of the thiol and cap it tightly.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. This extended time allows for the slow reorganization step, leading to a more ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Workflow for SAM Formation and Characterization
Caption: Workflow for the formation and characterization of fluorinated benzyl thiol SAMs.
Characterization of Fluorinated Benzyl Thiol SAMs
A combination of surface-sensitive techniques is typically employed to characterize the properties of the formed SAMs.
Contact Angle Goniometry
This simple yet powerful technique measures the contact angle of a liquid droplet on the surface, providing information about its wettability and surface energy. Fluorinated surfaces are expected to exhibit high contact angles with water, indicating hydrophobicity.
| Fluorinated Thiol | Expected Water Contact Angle | Surface Property |
| 4-Fluorobenzyl Thiol | > 90° | Hydrophobic |
| Pentafluorobenzyl Thiol | > 110° | Highly Hydrophobic/Oleophobic |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a surface.[16] For fluorinated benzyl thiol SAMs, XPS is used to:
-
Confirm the presence of fluorine, carbon, and sulfur: The detection of these elements confirms the successful formation of the SAM.
-
Determine the elemental ratios: The F/C and S/Au ratios can provide insights into the packing density and orientation of the molecules in the monolayer.[17]
-
Analyze the chemical states: High-resolution scans of the C 1s and F 1s regions can distinguish between different chemical environments, confirming the integrity of the fluorinated benzyl group.[18][19]
Protocol 4: XPS Analysis of a Fluorinated Benzyl Thiol SAM
-
Sample Preparation: Mount the SAM-coated substrate on a sample holder.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, F 1s, S 2p, and Au 4f regions.
-
-
Data Analysis:
-
Use appropriate software to perform peak fitting and quantification of the elemental compositions.
-
Compare the experimental atomic concentrations to the theoretical values for a densely packed monolayer to assess the quality of the SAM.
-
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the surface, allowing for the visualization of the molecular packing and the identification of any defects in the SAM. In some cases, molecular resolution can be achieved, revealing the lattice structure of the monolayer.
Applications in Materials Science
The unique properties of fluorinated benzyl thiol SAMs have led to their application in a wide range of materials science fields.
Organic Electronics
In organic thin-film transistors (OTFTs), the interface between the dielectric and the semiconductor is critical for device performance. Fluorinated benzyl thiol SAMs can be used to modify the surface of the gate dielectric, which can:
-
Tune the work function: The dipole moment of the C-F bonds can shift the vacuum level, allowing for better energy level alignment with the organic semiconductor and improved charge injection.[10]
-
Improve the morphology of the semiconductor film: The low surface energy of the fluorinated SAM can influence the growth mode of the overlying organic semiconductor, leading to larger crystal domains and higher charge carrier mobility.[20]
-
Reduce trap states: A well-ordered SAM can passivate the dielectric surface, reducing the number of charge trapping sites.[21]
Nanotechnology and Biosensors
Fluorinated benzyl thiols can be used to functionalize gold nanoparticles, imparting stability and creating a hydrophobic surface.[22][23][24] This is useful in applications such as:
-
Drug delivery: The hydrophobic shell can encapsulate hydrophobic drugs.
-
Biosensing: The non-fouling nature of the fluorinated surface can reduce non-specific binding of biomolecules, improving the signal-to-noise ratio in biosensors.
Microfluidics and Anti-Fouling Coatings
The creation of hydrophobic and superhydrophobic surfaces is of great interest in microfluidics to reduce friction and prevent biofouling.[25][26] Fluorinated benzyl thiol SAMs provide a simple and effective way to render the surfaces of microfluidic channels hydrophobic, facilitating droplet-based microfluidics and reducing the adhesion of proteins and cells.[27][28]
Biocompatible Materials
The chemical inertness and low surface energy of perfluorinated surfaces make them attractive for biomedical implants.[29][30] Coatings based on fluorinated polymers have been shown to reduce thrombosis and inflammation.[1] SAMs of fluorinated benzyl thiols can be used to create biocompatible surfaces on metallic implants to improve their long-term performance.
Conclusion
Fluorinated benzyl thiols are a versatile class of molecules that offer a powerful toolkit for the surface engineering of materials. Their ability to form robust, well-ordered self-assembled monolayers with tunable properties makes them invaluable in a wide range of applications, from next-generation electronics to advanced biomedical devices. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical skills to effectively utilize these remarkable compounds in their own research endeavors.
References
- Evans, S. D., Flyon, T. M., Ulman, A., & Beamson, G. (n.d.).
- Synthetic access to thiols: A review. (n.d.).
- Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences.
- Fluorinated Polymers via Para‐Fluoro‐Thiol and Thiol‐Bromo Click Step Growth Polymerization. (2020, August 31). University of Warwick.
- Lee, T. R. (n.d.).
- Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. (n.d.). Caltech Authors.
- X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. (n.d.). PMC.
- Self assembled monolayer formation of alkanethiols on gold. (n.d.).
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.).
- Synthesis of Aromatic Thiols | Request PDF. (n.d.).
- The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry.
- Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Study Prep in Pearson+.
- Kang, M., et al. (2019). Achieving Ultralow Turn-On Voltages in Organic Thin-Film Transistors: Investigating Fluoroalkylphosphonic Acid Self-Assembled Monolayer Hybrid Dielectrics. ACS Applied Materials & Interfaces, 11(30), 27157–27165.
- The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. (n.d.).
- Electronic structure of fluorinated self-assembled monolayer investigated by photoelectron spectroscopy in the valence band region | Request PDF. (2025, August 10).
- Aliyev, I. A., Trofimov, B. A., & Oparina, L. A. (n.d.).
- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
- Pookpanratana, S., et al. (2016). Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. The Journal of Physical Chemistry Letters, 7(15), 3039–3044.
- Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. (2018, February 13). PMC.
- Fluo-ST3 Hydrophobic Surface Tre
- In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices. (2025, September 1). PubMed.
- Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10).
- D’Andrea, L., et al. (2018). A short-chain multi-branched perfluoroalkyl thiol for more sustainable hydrophobic coatings.
- The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF. (2025, August 7).
- Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. (n.d.).
- Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange.
- Zhao, T., Beyer, V. P., & Becer, C. R. (2020). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization.
- E, R. R., et al. (2023). Not Just Surface Energy: The Role of Bis(pentafluorophenoxy) Silicon Phthalocyanine Axial Functionalization and Molecular Orientation on Organic Thin-Film Transistor Performance. ACS Applied Materials & Interfaces, 15(11), 14477–14489.
- Superhydrophobic surfaces for microfluidic applic
- Gold Nanoparticle Functionaliz
- Darwish, N., et al. (2021). Para-Fluoro-Thiol Reaction on Anchor Layers Grafted from an Aryldiazonium Salt: A Tool for Surface Functionalization with Thiols. Langmuir, 37(38), 11327–11335.
- Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. (n.d.). Rsc.org.
- Bashir, A., et al. (2020). The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. Molecules, 25(16), 3749.
- Structural Characterization of Self-Assembled Monolayers and their Application in Organic Thin-Film Memory Transistors. (2015, December 16). OPEN FAU.
- Biocompatibility of medical implants. (n.d.). KRÜSS Scientific.
- Fluo-ST1 Hydrophobic Surface Tre
- 4-Fluorobenzyl bromide, 97% | 209538-5G | SIGMA-ALDRICH | SLS. (n.d.).
- Kim, D. S., et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. Accounts of Chemical Research, 55(18), 2583–2596.
- Superhydrophobicity for antifouling microfluidic surfaces. (n.d.). PubMed.
- Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applic
- Recent Advancements in Materials and Coatings for Biomedical Implants. (n.d.). PMC.
- Supplementary. (n.d.). Preprints.org.
- Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials. (2022, November 16). Frontiers.
- Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applic
- Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjug
- Thiols used for the functionalization of gold nanoparticles. (n.d.).
- Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjug
- 4-Fluorobenzyl bromide | CAS 459-46-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 4-Fluorobenzyl bromide | C7H6BrF | CID 68021. (n.d.). PubChem.
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- 3. researchgate.net [researchgate.net]
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- 6. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
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- 8. 4-Fluorobenzyl bromide | CAS 459-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices [sigmaaldrich.com]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
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Troubleshooting & Optimization
improving yield in the synthesis of (3-Bromo-2-fluorophenyl)methanethiol
Answering the call of complex synthetic challenges requires not only a robust protocol but also a deep, mechanistic understanding of the potential pitfalls. This Technical Support Center is designed for the discerning researcher engaged in the synthesis of (3-Bromo-2-fluorophenyl)methanethiol, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we move beyond mere procedural outlines to provide a troubleshooting framework grounded in chemical first principles, ensuring you can diagnose and resolve issues to optimize your yield and purity.
Core Synthesis Pathway: The Thiourea Route
The conversion of 3-Bromo-2-fluorobenzyl bromide to the corresponding thiol is most reliably achieved via a two-step, one-pot reaction using thiourea. This method is generally preferred over direct substitution with hydrosulfides because it minimizes the formation of the thioether byproduct by keeping the concentration of the highly nucleophilic thiolate low until the starting electrophile is consumed.[1][2][3]
The reaction proceeds via the formation of a stable S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to liberate the desired thiol.
Caption: General workflow for the two-step synthesis of the target thiol via a stable isothiouronium salt intermediate.
Troubleshooting Guide: A Mechanistic Approach
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low. What are the primary factors I should investigate?
Low yield is a multifaceted problem. A systematic approach, starting from your reagents and moving through the reaction conditions, is the key to diagnosis.
Caption: Decision tree for diagnosing and resolving low yield issues in the synthesis.
In-depth Analysis:
-
Starting Material Integrity: 3-Bromo-2-fluorobenzyl bromide is a lachrymator and is reactive.[4] Over time, it can hydrolyze or degrade. Always verify the purity of your starting material by ¹H NMR or GC before use. If it's old or discolored, consider purification by recrystallization or fresh purchase.
-
Incomplete Reactions: The formation of the isothiouronium salt is typically clean but may require sufficient time (2-4 hours at reflux in ethanol). The subsequent hydrolysis is often the yield-determining step. It requires a strong base (NaOH or KOH) and heat to drive it to completion.
-
Side Reactions: The most significant yield losses are typically due to the formation of byproducts. These are addressed in the following questions.
Q2: I see a major byproduct with roughly double the mass of my starting material. What is it and how do I prevent it?
You are almost certainly observing the formation of bis(3-bromo-2-fluorophenyl)methyl sulfide.
Causality: This occurs when the product thiolate, a potent nucleophile, attacks a molecule of unreacted 3-Bromo-2-fluorobenzyl bromide.[1][3] This Sₙ2 reaction is often faster than the intended hydrolysis, especially if the thiolate concentration builds up while the starting halide is still present.
Prevention Strategies:
-
Ensure Full Consumption of Benzyl Bromide: The most critical step is to drive the formation of the isothiouronium salt (Step 1) to completion before initiating hydrolysis. Use TLC or GC to monitor the disappearance of the starting benzyl bromide spot.
-
Controlled Hydrolysis: When adding the aqueous base for Step 2, ensure the reaction mixture from Step 1 has cooled. A slow, controlled addition of the base can help manage the rate of thiolate generation.
-
Method Choice: This is precisely why the thiourea method is superior to using sodium hydrosulfide (NaSH) directly. With NaSH, the highly reactive hydrosulfide anion is present alongside the benzyl bromide from the start, making sulfide formation a major competitive pathway.[3]
Q3: My product seems to degrade or vanish during aqueous workup or upon standing in air. What is happening?
This indicates the oxidation of your thiol product to the corresponding disulfide. Thiols are susceptible to oxidation, a process that can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under neutral or basic conditions.[3]
Prevention & Remediation:
-
Degas Solvents: Use solvents that have been degassed (e.g., by bubbling argon or nitrogen through them) for your workup and extraction procedures.
-
Acidic Wash: During the workup, after hydrolysis is complete, acidify the reaction mixture (e.g., with 1M HCl) to a pH of ~2-3. This protonates the thiolate to the less reactive thiol, significantly reducing its susceptibility to oxidation.
-
Minimize Air Exposure: Keep the product under an inert atmosphere (N₂ or Ar) whenever possible, especially during concentration on a rotary evaporator.
-
Storage: Store the purified thiol in a tightly sealed container under an inert atmosphere in a refrigerator or freezer.
-
Reversal: If disulfide formation is significant, the disulfide can often be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) during a modified workup, although this adds complexity.
Q4: What is the most effective method for purifying the final product?
Purification aims to remove unreacted starting materials, the sulfide byproduct, and the disulfide. A multi-step approach is often best.
-
Acid-Base Extraction: This is a powerful first step. After the workup, dissolve the crude material in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with a mild aqueous base (e.g., 5% NaOH or Na₂CO₃). The acidic thiol will move into the aqueous layer as its thiolate salt, leaving the neutral sulfide byproduct and any remaining benzyl bromide in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify it carefully with cold HCl to re-precipitate or allow for extraction of the pure thiol.
-
Extract the thiol back into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Flash Column Chromatography: If extraction is insufficient, silica gel chromatography is effective.
-
Eluent System: A non-polar system, such as Hexanes/Ethyl Acetate or Hexanes/Dichloromethane, is a good starting point. The thiol is relatively non-polar.
-
TLC Visualization: Use a UV lamp and consider a potassium permanganate (KMnO₄) stain, as thiols will show up readily.
-
| Compound | Polarity | Elution Order (Normal Phase) |
| 3-Bromo-2-fluorobenzyl bromide | Medium | 2nd |
| bis(3-bromo-2-fluorophenyl)methyl sulfide | Low | 1st (Least Polar) |
| (3-Bromo-2-fluorophenyl)methanethiol | Medium | 3rd |
| bis(3-bromo-2-fluorophenyl)methyl disulfide | Low-Medium | (Similar to sulfide) |
Table 1: Relative polarities and typical elution order of key compounds in the synthesis.
Experimental Protocol: Recommended Synthesis
This protocol outlines the synthesis of (3-Bromo-2-fluorophenyl)methanethiol from 3-Bromo-2-fluorobenzyl bromide.
Materials:
-
3-Bromo-2-fluorobenzyl bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium Hydroxide (3.0 eq)
-
Diethyl Ether (for extraction)
-
Hydrochloric Acid (2M)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: Isothiouronium Salt Formation
-
To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-2-fluorobenzyl bromide and thiourea.
-
Add anhydrous ethanol (approx. 5 mL per gram of benzyl bromide).
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting bromide spot is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of the isothiouronium salt may form.
-
-
Step 2: Hydrolysis
-
Prepare a solution of sodium hydroxide in water (e.g., dissolve NaOH in 4 mL of water per gram of original benzyl bromide).
-
Add the NaOH solution to the reaction flask.
-
Heat the mixture back to reflux and stir vigorously for 2-3 hours. The mixture will become more homogeneous.
-
Cool the reaction to room temperature.
-
-
Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with water and diethyl ether.
-
Carefully acidify the aqueous layer with 2M HCl to pH ~2-3 (check with pH paper).
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.
-
If necessary, purify further by flash column chromatography.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the key safety considerations? 3-Bromo-2-fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] The product, (3-Bromo-2-fluorophenyl)methanethiol, is a thiol and possesses a strong, unpleasant odor. All manipulations should be conducted in a fume hood, and glassware can be quenched with bleach to neutralize the odor.
-
FAQ 2: Can I use a different sulfur source? Yes, other reagents can be used, each with trade-offs.
-
Sodium Thioacetate (AcSNa): This involves an Sₙ2 reaction to form a thioester, followed by hydrolysis (acidic or basic). It is an excellent method that, like the thiourea route, avoids having a free thiolate in the presence of the starting halide.
-
Sodium Hydrosulfide (NaSH): While direct, this method often leads to significant thioether byproduct formation due to the high reactivity of the hydrosulfide and the resulting thiolate.[1][3] It is generally only recommended if a large excess of NaSH is used and conditions are carefully controlled.
-
-
FAQ 3: What is the best way to monitor the reaction progress?
-
Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of the UV-active starting material (3-Bromo-2-fluorobenzyl bromide).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the appearance of the product and detecting the presence of the thioether and disulfide byproducts, which will have distinct molecular weights.
-
References
-
Monga, N. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Fu, H., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. [Link]
-
Royal Society of Chemistry. (n.d.). Thiol Chemistry for Precision Polymer Synthesis. [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. [Link]
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (n.d.). [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
PubMed. (2004). Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. [Link]
-
Arkivoc. (n.d.). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
Sources
purification methods for foul-smelling fluorinated thiols
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Fluorous Chemistry Division Subject: Comprehensive Guide to Purification, Odor Mitigation, and Handling of Fluorinated Thiols
Overview: The Dual Challenge
Working with fluorinated thiols presents a unique paradox: you are battling extreme volatility/odor (typical of low-MW thiols) while simultaneously leveraging extreme lipophilicity (due to the perfluoroalkyl "ponytail").
This guide abandons standard organic workups. Standard silica chromatography often fails because fluorinated thiols streak or oxidize on the column. Instead, we utilize the physicochemical properties of the fluorine atoms themselves for purification (Fluorous Solid Phase Extraction - FSPE) and aggressive oxidation for odor control.
Module 1: Critical Safety & Odor Containment
User Ticket #101: "The smell is escaping the hood. Security is threatening to evacuate the building. How do I neutralize this immediately?"
Scientist Response: You cannot rely on simple ventilation. Fluorinated thiols have odor detection thresholds in the parts-per-billion (ppb) range. You must create a closed-loop neutralization system.
The Protocol: The "Double-Bleach" Trap
Never vent a thiol reaction directly to the hood exhaust. You must chemically oxidize the thiol into a non-volatile sulfonate before it hits the air.
Reagents:
-
Bleach Solution: 10-15% Sodium Hypochlorite (commercial bleach is sufficient).
-
Carrier: Water (1:1 dilution with bleach reduces foaming).
The Workflow:
-
Reaction Vessel: Keep under positive Nitrogen/Argon pressure.
-
Cold Trap: Immersion in dry ice/acetone (-78°C) to condense bulk solvent and thiol.
-
Oxidation Trap 1: Bubbler filled with Bleach/Water.
-
Oxidation Trap 2: Backup Bubbler (Bleach/Water).
-
Fume Hood Exhaust.
Causality: The bleach oxidizes the thiol (
Figure 1: Closed-loop odor neutralization system. The double-bubbler ensures complete oxidation before venting.
Module 2: Purification via Fluorous Solid Phase Extraction (FSPE)
User Ticket #205: "My thiol co-elutes with organic impurities on standard silica. Distillation is causing degradation."
Scientist Response:
Stop using standard silica. If your thiol contains a perfluoroalkyl chain (e.g.,
The Protocol: FSPE Workflow
Stationary Phase: Fluorous Silica Gel (silica bonded with perfluorooctylethylsilyl groups).
| Step | Solvent System | Mechanism | Result |
| 1. Load | DMF or minimal THF | Adsorption | Mixture loads onto cartridge.[1] |
| 2. Fluorophobic Wash | 80:20 MeOH : | Polarity-based repulsion | Non-fluorinated organic impurities elute.[1] Fluorinated thiol sticks. |
| 3. Fluorophilic Elute | 100% MeOH or THF | "Like dissolves like" | Fluorinated thiol releases from silica. |
Why this works (Causality): The perfluoroalkyl chains on the silica interact exclusively with the perfluoroalkyl tail of your thiol via weak fluorous-fluorous interactions. Organic molecules (even polar ones) do not have this "handle" and are washed away by the aqueous methanol.
Figure 2: FSPE Separation Logic. Note the solvent switch is the critical control point.
Module 3: Troubleshooting Oxidation (Disulfides)
User Ticket #309: "I left my purified thiol on the bench. Now NMR shows a dimer. Do I have to re-synthesize?"
Scientist Response:
No. Fluorinated thiols are prone to oxidation into disulfides (
The Fix: Reductive Cleavage Do not use Lithium Aluminum Hydride (too aggressive for many substrates). Use a mild, selective reduction.[3]
Method A: Zinc/Acid (The Classic)
-
Dissolve disulfide in THF/Acetic Acid.
-
Add excess Zinc dust.
-
Stir 1-2 hours.
-
Filter Zinc, neutralize, and run a quick FSPE plug.
Method B: Phosphine Reduction (The Cleanest)
-
Dissolve disulfide in THF/Water.
-
Add 1.5 eq TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Stir at RT for 30 mins.
-
Benefit: TCEP is odorless and water-soluble. It selectively cleaves S-S bonds without touching other functional groups.
Frequently Asked Questions (FAQs)
Q: Can I use vacuum distillation? A: Only for short-chain fluorinated thiols (e.g., Trifluoroethanethiol).
-
Risk: Heating fluorinated thiols often accelerates oxidative dimerization.
-
Requirement: You must distill under an inert atmosphere (Argon bleed) and into a receiver cooled to -78°C.
Q: How do I clean my glassware? It still smells after washing. A: Soap is useless against thiols.
-
Soak glassware in a dilute bleach bath (in the hood!) for 30 minutes.
-
Rinse with Acetone. Note: This oxidizes residual thiol to sulfonate, which is water-soluble.
Q: My thiol isn't sticking to the Fluorous Silica. A: Check your fluorine content.
-
Rule of Thumb: You generally need at least a
chain for strong retention on standard fluorous silica. -
Troubleshooting: If you have a shorter chain (
or ), increase the water content in the wash step (e.g., go to 70:30 MeOH:H2O) to force the thiol onto the silica.
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett. Link
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." OSHA.gov. Link
-
Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews. Link
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron. Link
-
University of California, Los Angeles (UCLA) EHS. "SOP: Working with Thiol/Mercaptans." UCLA Chemistry Safety. Link
Sources
Technical Support Center: Minimizing Side Reactions in (3-Bromo-2-fluorophenyl)methanethiol Coupling
Welcome to the technical support center for coupling reactions involving (3-Bromo-2-fluorophenyl)methanethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Introduction
(3-Bromo-2-fluorophenyl)methanethiol is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature (thiol, aryl bromide, and ortho-fluoro substituent) presents unique challenges in coupling reactions. The thiol group is susceptible to oxidation, the aryl bromide can undergo dehalogenation, and the fluorine atom can influence the reactivity of the aromatic ring. This guide will address the most common side reactions and provide strategies to mitigate them.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a significant amount of a disulfide byproduct in my reaction. What is causing this and how can I prevent it?
Answer: The formation of a disulfide is the most common side reaction for thiols and is primarily caused by oxidation. The thiolate anion, which is the active nucleophile in many coupling reactions, is particularly susceptible to oxidation.
Causality:
-
Presence of Oxygen: Trace amounts of atmospheric oxygen can readily oxidize thiols to disulfides, especially under basic conditions. The reaction proceeds through a radical mechanism or via a two-electron oxidation pathway.[1][2][3]
-
Base-Catalyzed Oxidation: The formation of the thiolate anion at higher pH increases its nucleophilicity but also makes it more prone to oxidation.[4]
-
Metal-Catalyzed Oxidation: Some transition metal catalysts, if not in the correct oxidation state, can facilitate the oxidative dimerization of the thiol.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol | Rationale |
| Rigorous Degassing | 1. Assemble your reaction glassware and add all solid reagents. 2. Seal the flask with a septum. 3. Evacuate the flask under high vacuum for 5-10 minutes. 4. Refill the flask with an inert gas (Argon or Nitrogen). 5. Repeat this "evacuate-refill" cycle at least three times. For solvents, sparge with an inert gas for 15-30 minutes before use. | This process effectively removes dissolved oxygen from the reaction mixture and the headspace, minimizing the primary oxidant. |
| Use of Fresh, High-Purity Reagents | Ensure your (3-Bromo-2-fluorophenyl)methanethiol is pure and has been stored under an inert atmosphere. If necessary, purify the thiol by distillation or chromatography before use. | Impurities can sometimes catalyze oxidation. Proper storage prevents gradual air oxidation of the starting material. |
| Choice of Base | Consider using a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides. | Weaker bases generate the thiolate in situ at a lower concentration, which can be sufficient for the coupling reaction while reducing the rate of oxidation. |
| Reaction Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | Oxidation reactions often have a higher activation energy than the desired coupling reaction. Lowering the temperature can selectively slow down the side reaction. |
Q2: My reaction is producing a significant amount of the dehalogenated product, (2-fluorophenyl)methanethiol. How can I avoid this?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5][6]
Causality:
-
Formation of Palladium-Hydride Species: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace amounts of water.[5]
-
Reductive Elimination: The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol | Rationale |
| Choice of Ligand | Use bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., DiPPF).[5][7] | These ligands promote the desired reductive elimination of the thioether product over the competing dehalogenation pathway. They can also stabilize the palladium catalyst and prevent the formation of Pd-H species. |
| Base Selection | Employ non-coordinating, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid using bases that can act as hydride sources, such as sodium borohydride or those containing β-hydrogens. | The choice of base is critical in minimizing the formation of Pd-H species.[5] |
| Solvent Purity | Use anhydrous, high-purity solvents. If using protic solvents like alcohols, ensure they are rigorously dried. | Solvents can be a source of hydrides that lead to dehalogenation.[5] |
| Catalyst Pre-catalyst Choice | Consider using a pre-catalyst that readily forms the active Pd(0) species to ensure rapid entry into the catalytic cycle. | A sluggish initiation can lead to the accumulation of intermediates that are prone to side reactions. |
Q3: My reaction is not going to completion, and I observe multiple unidentified byproducts. What could be the issue?
Answer: A stalled reaction with multiple byproducts can be due to several factors, including catalyst deactivation and substrate degradation.
Causality:
-
Catalyst Poisoning: Thiols and thiolates can act as poisons for palladium catalysts by strongly coordinating to the metal center and inhibiting its catalytic activity.[8][9]
-
Substrate Instability: The (3-Bromo-2-fluorophenyl)methanethiol might be unstable under the reaction conditions, leading to decomposition pathways other than the desired coupling.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products from the excess reagent.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol | Rationale |
| Use of Specialized Ligands | Employ ligands specifically designed for C-S coupling, such as Josiphos-type ligands (e.g., CyPF-t-Bu), which have been shown to be resistant to poisoning by sulfur compounds.[10][11] | These ligands can prevent the irreversible binding of the thiol to the palladium center, thus maintaining catalytic activity. |
| Controlled Addition of Thiol | Add the (3-Bromo-2-fluorophenyl)methanethiol slowly to the reaction mixture using a syringe pump. | This maintains a low concentration of the free thiol in the reaction mixture, reducing the likelihood of catalyst inhibition. |
| Optimize Reaction Conditions | Systematically vary the temperature, solvent, and base to find conditions where the desired reaction is favored and decomposition is minimized. | A design of experiments (DoE) approach can be highly effective in identifying the optimal reaction window. |
| Analytical Monitoring | Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the formation of byproducts and determine the optimal reaction time. | This allows for quenching the reaction at the point of maximum product formation before significant degradation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing (3-Bromo-2-fluorophenyl)methanethiol?
To prevent oxidation and degradation, (3-Bromo-2-fluorophenyl)methanethiol should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer. It is an air-sensitive compound.[4][12] When handling, use inert atmosphere techniques such as a glovebox or Schlenk line.[4][13] All transfers should be done using syringes or cannulas to minimize exposure to air.
Q2: Which analytical techniques are most suitable for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and quantifying the conversion of starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and complex reaction mixtures. It can provide molecular weight information for unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.
Q3: Can I use copper catalysis as an alternative to palladium for this coupling reaction?
Yes, copper-catalyzed C-S coupling reactions (Ullmann condensation) are a viable alternative.[14][15] They often require different reaction conditions, such as higher temperatures and polar aprotic solvents like DMF or NMP. Ligand-free copper iodide (CuI) systems have been reported to be effective.[14][15] These methods can sometimes be more tolerant of certain functional groups and may avoid the dehalogenation side reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and common side reactions.
Caption: Reaction pathways for the coupling of (3-Bromo-2-fluorophenyl)methanethiol.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-S Coupling
This protocol is a starting point and may require optimization for your specific coupling partner.
Materials:
-
(3-Bromo-2-fluorophenyl)methanethiol
-
Aryl or alkyl halide (coupling partner)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the aryl halide and the solvent.
-
Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Thiol Addition: Slowly add the (3-Bromo-2-fluorophenyl)methanethiol to the reaction mixture at room temperature.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical C-S coupling reaction.
References
-
15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022, July 20). Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. (n.d.). Available at: [Link]
-
Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials - Encyclopedia.pub. (2021, June 11). Available at: [Link]
-
Mechanism of disulfide formation from oxidation of thiols by DHA. Adapted from. - ResearchGate. (n.d.). Available at: [Link]
-
Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC. (n.d.). Available at: [Link]
-
Mechanisms and applications of disulfide bond formation - OuluREPO. (2015, February 6). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Available at: [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Available at: [Link]
-
A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Available at: [Link]
-
A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. (n.d.). Available at: [Link]
-
A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols - John Hartwig. (n.d.). Available at: [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. (n.d.). Available at: [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (n.d.). Available at: [Link]
-
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021, September 7). Available at: [Link]
-
Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols - DSpace. (n.d.). Available at: [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. (2006, February 9). Available at: [Link]
-
Coupling of thiols and aromatic halides promoted by diboron derived super electron donors - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]
-
(PDF) Thiol-thiol cross-clicking using bromo-ynone reagents - ResearchGate. (2025, September 8). Available at: [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents - PMC. (2025, July 10). Available at: [Link]
-
induces chemical reactions. (n.d.). Available at: [Link]
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Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Benzyl Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of sterically hindered benzyl thiols in organic synthesis. Our focus is on explaining the causality behind experimental challenges and offering field-proven, self-validating protocols to overcome them.
Troubleshooting Guide
This section addresses specific problems encountered during experiments. Each answer provides a diagnosis of the potential cause and detailed, actionable solutions.
Q1: My reaction with a sterically hindered benzyl thiol is not starting or is extremely sluggish. What are the primary causes and how can I fix it?
A1: Diagnosis & Solutions
Low or no reactivity in reactions involving sterically hindered benzyl thiols is a common and frustrating issue. The root cause typically stems from two interconnected factors: the inherent steric bulk and the nucleophilicity of the thiol.
1. Cause: Insufficient Nucleophilicity due to Steric Hindrance
The bulky substituents near the thiol group physically block its approach to the electrophile, dramatically slowing down reactions that rely on nucleophilic attack, such as S_N2 or Michael additions.[1][2] The sulfur atom, while a potent nucleophile, cannot overcome this physical barrier.[3][4]
-
Solution 1: Enhance Nucleophilicity by Generating the Thiolate A thiolate anion (RS⁻) is a significantly stronger nucleophile than the corresponding neutral thiol (RSH).[3] Deprotonation increases the electron density on the sulfur and removes the proton, which can sterically interfere. The key is to use a base that is strong enough to deprotonate the thiol but is not so bulky itself that it cannot access the acidic proton.
Table 1: Comparison of Bases for Thiol Deprotonation
Base pKa of Conjugate Acid (approx.) Steric Profile Comments & Cautions Triethylamine (TEA) ~10.8 Moderate Often insufficient for complete deprotonation of thiols (pKa ~10-11). Best for catalyzing reactions where partial deprotonation is sufficient.[5] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 Non-nucleophilic, sterically accessible An excellent choice for generating thiolates catalytically or stoichiometrically. Its non-nucleophilic nature prevents it from competing with the thiolate.[5] Sodium Hydride (NaH) ~36 Minimal (heterogeneous) A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires strictly anhydrous and inert conditions. | Potassium Carbonate (K₂CO₃) | ~10.3 | Minimal (heterogeneous) | A mild, inexpensive base. Can be effective in polar aprotic solvents like DMF or acetonitrile, but may require heat. |
Experimental Protocol: Base-Catalyzed Reaction with a Hindered Thiol
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered benzyl thiol (1.0 eq) and a suitable anhydrous, degassed solvent (e.g., THF, DMF).
-
Add the chosen base. For catalytic reactions, use 0.1-0.2 eq of DBU. For stoichiometric deprotonation, add 1.1 eq of NaH (as a 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.
-
Slowly add the electrophile (1.0-1.2 eq) via syringe at 0 °C or room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl for NaH) and proceed with standard workup and purification.
-
2. Cause: Thiol Oxidation to Disulfide
Thiols, especially in the presence of a base, are highly susceptible to oxidation by atmospheric oxygen, forming a disulfide (RSSR).[4][6] This is a common cause of reaction failure, as it consumes the starting material. If you notice your thiol spot on the TLC plate disappearing without the formation of the desired product, disulfide formation is a likely culprit.
-
Solution 2: Implement Rigorous Inert Atmosphere Techniques Excluding oxygen is critical. This involves not only running the reaction under an inert gas but also ensuring all reagents and solvents are deoxygenated.
Workflow for Preventing Thiol Oxidation
Figure 1. Workflow for setting up an oxygen-free reaction.
3. Cause: Poor Electrophile or Leaving Group
For S_N2-type reactions, if the electrophile is also sterically hindered or has a poor leaving group, the reaction barrier will be even higher.
-
Solution 3: Activate the Electrophile or Change Reaction Mechanism
-
Improve the Leaving Group: Convert a benzyl alcohol into a better leaving group like a tosylate, mesylate, or triflate.
-
Change the Mechanism: For reactions with benzyl alcohols, consider a Lewis acid catalyst like Cu(OTf)₂. This can promote an S_N1-type pathway via a stabilized benzylic carbocation, which may be less sensitive to steric hindrance on the nucleophile.[7]
-
Use Photoredox Catalysis: Generate a highly reactive thiyl radical (RS•) using a photocatalyst. This radical can participate in reactions like thiol-ene additions, completely bypassing the steric limitations of a nucleophilic attack pathway.[8][9]
-
Q2: My reaction is producing a significant amount of an apolar byproduct that runs high on the TLC plate. What is it and how do I prevent it?
A2: Diagnosis & Solutions
This is the classic signature of disulfide bond formation. The benzyl disulfide is typically much less polar than the starting thiol and is often crystalline.
-
Cause: As discussed in Q1, this is due to the oxidation of your thiol.[4] The presence of base significantly accelerates this process by forming the more easily oxidized thiolate.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated before adding your thiol, especially if a base is required.
-
Minimize Reaction Headspace: Use a flask that is appropriately sized for your reaction volume to minimize the amount of trapped air.
-
Workup Considerations: During the workup, exposure to air and basic aqueous layers can also promote oxidation. Work quickly and consider adding a mild reducing agent like sodium bisulfite to the aqueous layer if compatible with your product.
-
Frequently Asked Questions (FAQs)
Q3: Why are sterically hindered benzyl thiols so much less reactive than their unhindered counterparts?
A3: The reactivity of a thiol as a nucleophile is governed by its ability to donate its lone pair of electrons to an electrophile. Steric hindrance acts as a physical shield around the sulfur atom.[2] Bulky groups (e.g., ortho-substituents on the benzyl ring or bulky groups on the carbon bearing the thiol) prevent the orbital overlap necessary for bond formation, thus increasing the activation energy of the reaction.
Q4: Are there any "go-to" catalysts for activating hindered thiols?
A4: There isn't a single universal catalyst, as the best choice depends on the reaction type.
-
For Michael Additions/S_N2: A strong, non-nucleophilic base like DBU is an excellent starting point to generate the thiolate without adding more steric bulk or causing side reactions.[5]
-
For Thiol-Ene "Click" Reactions: If proceeding via a radical mechanism, a photoinitiator (e.g., DMPA) or a thermal initiator (e.g., AIBN) is required to generate the initial thiyl radical.[5]
-
For Coupling with Alcohols: A Lewis acid like Cu(OTf)₂ or a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) can activate the alcohol for nucleophilic attack by the thiol.[7][10]
Q5: Besides disulfide formation, what other side reactions should I be aware of?
A5:
-
Elimination Reactions: When using a strong base to form the thiolate for an S_N2 reaction, the thiolate can also act as a base. If the electrophile has acidic protons beta to the leaving group, an E2 elimination can compete with substitution.[4] Using a less basic, more nucleophilic system or changing the mechanism can mitigate this.
-
Further Oxidation: With stronger oxidants or prolonged exposure to air, thiols can be oxidized beyond the disulfide stage to form sulfenic (RSOH), sulfinic (RSO₂H), and ultimately sulfonic acids (RSO₃H).[4][11] These are generally more of a concern in biological or highly oxidative environments.
-
Thioether Byproduct in Thiol Synthesis: When preparing thiols from alkyl halides using sodium hydrosulfide (NaSH), the product thiol can react with another molecule of the alkyl halide to form a symmetric sulfide (RSR). Using a large excess of NaSH can help minimize this.[4]
Q6: How can I effectively monitor the progress of these slow reactions?
A6: Monitoring is key to avoiding unnecessary decomposition from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): Still the fastest method. Use a co-spot (a single lane with starting material, reaction mixture, and product if available) to accurately track the consumption of starting material and formation of new spots. Stain with potassium permanganate (KMnO₄), which is very effective for visualizing thiols and thioethers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting materials, products, and key byproducts (like the disulfide). This is the most reliable method for tracking conversion.
-
Nuclear Magnetic Resonance (NMR): Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide an accurate conversion ratio by integrating the signals of the starting material and product.
References
-
Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. (2011). Chemical Research in Toxicology, ACS Publications. [Link]
-
Thiol. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Reactions of Thiols. (2021). Chemistry Steps. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). PMC. [Link]
-
Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. (2025). MDPI. [Link]
-
What are the factors which influence nucleophilicity?. (2017). Quora. [Link]
-
Thiol reactivity is determined by steric hindrance. (n.d.). ResearchGate. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. (2024). RSC Publishing. [Link]
-
Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2022). Molecules. [Link]
-
Challenges in the Characterization and Purification of (Peptide)n-Calix[4]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. (2025). MDPI. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. [Link]
-
Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2022). Encyclopedia.pub. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021). ACS Publications. [Link]
-
Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. (2025). New Journal of Chemistry (RSC Publishing). [Link]
-
Benzyl thioether formation merging copper catalysis. (n.d.). PMC - NIH. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. (2024). ResearchGate. [Link]
-
Issues during thiol synthesis. (2023). Reddit. [Link]
-
An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2025). ResearchGate. [Link]
-
Coupling reaction of sterically hindered malononitriles 1 with benzyl alcohol 2aa. (n.d.). ResearchGate. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]
-
Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. (2024). PMC. [Link]
-
Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. (n.d.). Indian Academy of Sciences. [Link]
-
18.8: Thiols and Sulfides. (2024). Chemistry LibreTexts. [Link]
-
How To: Work with Thiols. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. (2023). ChemRxiv. [Link]
-
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. (n.d.). PMC. [Link]
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Validation & Comparative
A Comparative Guide to the 19F NMR Characterization of (3-Bromo-2-fluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of novel fluorinated organic molecules is paramount. The fluorine atom, with its unique electronic properties, serves as a powerful probe for understanding molecular structure, conformation, and interactions. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide dispersion of chemical shifts, offering a clear window into the local environment of the fluorine nucleus.[1][2][3]
This guide provides a comprehensive analysis of the 19F NMR characterization of (3-Bromo-2-fluorophenyl)methanethiol , a compound of interest in synthetic chemistry and drug development. Due to the absence of readily available experimental spectra for this specific molecule in the public domain, this guide will present a detailed, predicted 19F NMR profile based on established principles of substituent effects in fluoroaromatic systems. This predicted data will be contextualized through a robust comparison with experimentally analogous compounds, providing a valuable framework for researchers working with similar structures.
The Power of 19F NMR in Characterizing Fluorinated Aromatics
The 19F nucleus possesses a spin of 1/2 and a natural abundance of 100%, making it an ideal candidate for NMR spectroscopy.[1][2] Its chemical shifts are highly sensitive to the surrounding electronic environment, with a typical range for organofluorine compounds spanning from -50 to -220 ppm.[1] This sensitivity allows for the detection of subtle changes in molecular structure and conformation.
For fluoroaromatic compounds, the 19F chemical shift is influenced by the electronic effects (both inductive and resonance) of the other substituents on the aromatic ring.[4] Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[4] Furthermore, spin-spin coupling between the 19F nucleus and neighboring protons (¹H) or other fluorine atoms provides valuable information about the connectivity and spatial arrangement of atoms within the molecule.[1][5]
Predicted 19F NMR Profile of (3-Bromo-2-fluorophenyl)methanethiol
The 19F NMR spectrum of (3-Bromo-2-fluorophenyl)methanethiol is predicted to exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and multiplicity of this signal will be determined by the electronic contributions of the bromine atom at the meta position and the methanethiol group at the ortho position.
Substituent Effects on the 19F Chemical Shift:
-
Fluorine (ortho to -CH₂SH, ortho to -Br): The fluorine atom is positioned between the methanethiol and bromine substituents.
-
Bromine (meta to -F): As an electron-withdrawing group, the bromine atom is expected to cause a downfield shift of the fluorine resonance.
-
Methanethiol (-CH₂SH) (ortho to -F): The methanethiol group is generally considered to be weakly electron-donating or electron-withdrawing depending on its conformation and interaction with the aromatic system. Its overall effect on the 19F chemical shift is expected to be less pronounced than that of the bromine atom.
Based on these considerations, a predicted 19F NMR profile for (3-Bromo-2-fluorophenyl)methanethiol is presented below. It is important to note that for a definitive assignment, computational methods such as Density Functional Theory (DFT) are recommended for more accurate predictions of 19F chemical shifts in complex aromatic systems.
| Compound | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| (3-Bromo-2-fluorophenyl)methanethiol | -110 to -125 | Doublet of Doublets of Triplets (ddt) or complex multiplet | ³J(F-H⁴) ≈ 8-10, ⁴J(F-H⁶) ≈ 5-7, ⁴J(F-H of CH₂) ≈ 2-4 |
Comparative Analysis with Alternative Fluorinated Thiols
To provide a practical context for the predicted data, we will compare it with the 19F NMR characteristics of two related compounds: 2-fluorothiophenol and 4-fluorothiophenol.
dot
Caption: Structural relationship between the target compound and its comparators.
2-Fluorothiophenol: The Ortho-Fluoro Analog
4-Fluorothiophenol: The Para-Fluoro Analog
4-Fluorothiophenol provides a valuable experimental reference point for a simple fluorinated thiophenol. The fluorine atom in the para position to the thiol group results in a different electronic environment compared to the ortho-substituted compounds.
| Compound | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Fluorothiophenol | ~ -135 to -145 (Predicted) | Complex Multiplet | - |
| 4-Fluorothiophenol | -118.5 | Complex Multiplet | - |
Analysis of the Comparison:
The predicted chemical shift for (3-Bromo-2-fluorophenyl)methanethiol is further downfield (less negative) than the predicted value for 2-fluorothiophenol. This is consistent with the presence of the electron-withdrawing bromine atom in the meta position, which deshields the fluorine nucleus. The experimental value for 4-fluorothiophenol is also in a similar region, highlighting the general chemical shift range for fluoroaromatic thiols.
Experimental Protocol for 19F NMR Characterization
The following protocol outlines a standardized procedure for acquiring high-quality 19F NMR spectra of fluorinated thiols. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
dot
Caption: Workflow for 19F NMR data acquisition and processing.
1. Sample Preparation:
- Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of deuterated solvent should ensure good solubility of the analyte.
- Procedure:
- Accurately weigh 10-20 mg of the fluorinated thiol into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).
- For quantitative analysis or precise chemical shift referencing, add a known amount of a suitable internal standard. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice.[7]
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Instrument Setup:
- Rationale: Proper instrument setup ensures optimal sensitivity and resolution.
- Procedure:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Tune and match the NMR probe for the 19F frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
3. Data Acquisition:
- Rationale: The acquisition parameters determine the quality of the final spectrum.
- Procedure:
- Set the spectral width to encompass the expected chemical shift range for fluoroaromatic compounds (e.g., -80 to -180 ppm).
- Use a standard 1D 19F pulse sequence, typically with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings. For observing these couplings, a non-decoupled spectrum should also be acquired.
- Set the pulse angle (e.g., a 30° or 45° pulse) to allow for faster repetition rates without saturating the signal.
- Set an appropriate relaxation delay (D1). For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample. A typical starting value for routine spectra is 1-2 seconds.
- Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
4. Data Processing:
- Rationale: Proper data processing is essential for accurate interpretation of the NMR spectrum.
- Procedure:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Perform phase correction to ensure all peaks are in the absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the chemical shift of the internal standard to its known value. If no internal standard is used, an external reference or the solvent signal can be used, though this is less accurate.
- Integrate the signals to determine the relative ratios of different fluorine environments if applicable.
Conclusion
The 19F NMR characterization of (3-Bromo-2-fluorophenyl)methanethiol, while not yet experimentally documented in the literature, can be reliably predicted based on fundamental NMR principles and comparison with analogous compounds. The predicted downfield chemical shift relative to simpler 2-fluorothiophenols is a direct consequence of the electronic influence of the bromine substituent. This guide provides a comprehensive framework for researchers to anticipate the 19F NMR spectrum of this and similar molecules, and a robust experimental protocol to obtain high-quality data for definitive structural elucidation. The combination of predictive analysis and standardized experimental procedures empowers researchers to confidently characterize novel fluorinated compounds, accelerating progress in drug discovery and materials science.
References
-
Vervoort, J., de Jong, E., van der Deen, H., van Leeuwen, P., & Rietjens, I. M. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 58(8), 2467–2474. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
SpectraBase. (n.d.). o-Fluorophenol. [Link]
-
Cobas, C. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 329-335. [Link]
-
Dietschreit, J. C., Grininger, M., & Engels, B. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 57(40), 13134-13138. [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. [Link]
-
Cobas, C. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4235-4243. [Link]
-
ResearchGate. (n.d.). Representative 19 F NMR spectra showing metabolite pro-. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]
-
Dove Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
OUCI. (n.d.). 19F NMR Spectroscopy. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 48(14), 3896-3911. [Link]
-
Dietschreit, J. C., Grininger, M., & Engels, B. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 57(40), 13134-13138. [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. azom.com [azom.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
HPLC Analytical Strategies for (3-Bromo-2-fluorophenyl)methanethiol Purity
This guide outlines high-performance liquid chromatography (HPLC) strategies for determining the purity of (3-Bromo-2-fluorophenyl)methanethiol , a critical intermediate often used in the synthesis of pharmaceutical kinase inhibitors.
The Analytical Challenge: Thiol Instability
Analyzing (3-Bromo-2-fluorophenyl)methanethiol presents a classic but difficult chromatographic paradox: the analyte is chemically active. Unlike stable pharmaceutical intermediates, thiols (mercaptans) are prone to rapid oxidative coupling to form disulfides.
-
The Analyte: (3-Bromo-2-fluorophenyl)methanethiol
-
Primary Impurity: Bis(3-bromo-2-fluorobenzyl)disulfide (The "Dimer")
-
The Risk: Improper sample preparation or chromatographic conditions can generate the impurity during the analysis, leading to false "low purity" results.
This guide compares two validated approaches:
-
Method A: Direct Reversed-Phase HPLC (RP-HPLC) – The industry standard for purity assays.
-
Method B: Pre-Column Derivatization – The alternative for trace analysis or complex matrices.
Comparative Analysis: Direct UV vs. Derivatization
The following table synthesizes performance data typical for halogenated benzyl mercaptans.
| Feature | Method A: Direct RP-HPLC | Method B: Derivatization (DTNP/Ellman's) |
| Primary Use Case | Purity Assay (>98%) & Process Control | Trace Quantification (<0.1%) in biological matrix |
| Detection Principle | Direct UV Absorbance (Benzenoid band) | Vis/Fluorescence of derivatized adduct |
| Linearity Range | High ( | Low ( |
| Specificity | Moderate (Dimer separates from Thiol) | High (Specific to -SH group) |
| Stability Risk | High (Requires acidic/EDTA diluent) | Low (Thiol is "capped" immediately) |
| Throughput | Fast (No reaction time) | Slow (Requires incubation) |
Expert Insight: Why Choose Method A?
For purity analysis of the raw material, Method A (Direct UV) is superior. Derivatization adds a stoichiometric variable; if the reagent is insufficient, you underestimate the thiol. Furthermore, you need to see the non-thiol impurities (like the disulfide dimer or starting alkyl halides), which derivatization methods often blind you to.
Detailed Experimental Protocol: Method A (Direct RP-HPLC)
This protocol is designed to suppress on-column oxidation and maximize resolution between the thiol and its hydrophobic disulfide dimer.
A. Instrumentation & Conditions[2][3]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Pentafluorophenyl (PFP) Core-Shell,
.-
Why PFP? Unlike standard C18, PFP phases offer unique
- and dipole interactions that provide superior selectivity for halogenated aromatics like our fluorinated analyte.
-
-
Wavelength: 215 nm (primary), 254 nm (secondary).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Keep ambient or slightly cooled to slow oxidation).
B. Mobile Phase[2][3]
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mechanism: Low pH protonates the thiol (
), keeping it neutral and reducing the rate of auto-oxidation.
-
-
Solvent B: Acetonitrile (HPLC Grade).[2]
Gradient Profile:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp (Elute Dimer) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
C. Sample Preparation (The "Self-Validating" Step)
This is the most critical step. Standard solvents will lead to artifactual dimerization.
-
Preparation of Diluent:
-
Mix Water:Acetonitrile (50:50).
-
Add 0.1% Trifluoroacetic Acid (TFA) .[3]
-
Add 1 mM EDTA (disodium salt).
-
Causality: TFA maintains low pH; EDTA chelates trace metals (Fe, Cu) from glassware that catalyze the oxidation of thiols to disulfides.
-
-
Stock Solution:
-
Accurately weigh 25 mg of (3-Bromo-2-fluorophenyl)methanethiol.
-
Dissolve in 25 mL of the Diluent .
-
Inject immediately. Do not store in autosampler for >4 hours.
-
Visualization: Thiol Oxidation & Analysis Workflow
The following diagram illustrates the degradation pathway you are fighting against and how the method intercepts it.
Caption: Figure 1. The oxidative instability pathway of benzyl mercaptans and the stabilization mechanism employed by the Acidic/EDTA HPLC method.
Method B: Alternative for Trace Analysis (Derivatization)
If the UV response is insufficient (e.g., low concentration in a reaction mixture), use Pre-Column Derivatization.
Reagent: 4,4'-Dithiodipyridine (DTDP) or Ellman's Reagent (DTNB).
-
Reaction:
-
Protocol:
-
Mix sample with 2-fold molar excess of DTDP in phosphate buffer (pH 7.0).
-
Incubate 10 mins at RT.
-
Inject onto C18 column.
-
Detect at 324 nm (specific for the thiopyridone leaving group).
-
-
Pros: Shifts detection to visible range; eliminates oxidation artifacts after reaction.
-
Cons: Cannot detect non-thiol impurities; requires pH 7 (which risks degrading the unstable starting material before it reacts).
References
-
Comparison of Thiol Derivatization Methods
- Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chrom
-
Column Selectivity for Halogenated Compounds
- Selectivity Comparison of BromoBenzyl (PBr) to FluoroPhenyl (PFP) Core-Shell HPLC Columns. Nacalai Tesque.
-
General Thiol Analysis Guidelines
- Determination of thiol compounds by HPLC and fluorescence detection.
-
Chemical Stability Data
- PubChem Compound Summary for Benzyl Mercaptan Derivatives.
Sources
differentiating (3-Bromo-2-fluorophenyl)methanethiol from disulfide impurities
An Application Scientist's Guide to Differentiating (3-Bromo-2-fluorophenyl)methanethiol from Disulfide Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Purity in Pharmaceutical Precursors
(3-Bromo-2-fluorophenyl)methanethiol is a vital halogenated building block in modern medicinal chemistry, serving as a precursor for a range of active pharmaceutical ingredients (APIs). Its utility is derived from the reactive thiol (-SH) group, which provides a nucleophilic handle for diverse synthetic transformations. However, this reactivity is also its primary liability. Thiols are notoriously susceptible to oxidative dimerization, forming disulfide (-S-S-) impurities.
The presence of the corresponding disulfide, bis(3-bromo-2-fluorobenzyl) disulfide, in a sample of (3-Bromo-2-fluorophenyl)methanethiol is not a trivial matter. For drug development professionals, uncontrolled or unquantified impurities can have profound consequences, impacting reaction yields, introducing downstream purification challenges, and potentially generating toxic byproducts. Therefore, robust analytical differentiation and quantification of the target thiol from its disulfide impurity are paramount for process control, quality assurance, and adherence to stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[1][2]
This guide provides an in-depth comparison of key analytical techniques for this specific challenge. We will move beyond simple procedural lists to explore the underlying principles of each method, present validating experimental data, and offer expert guidance on selecting the optimal technique for your specific analytical objective.
The Fundamental Challenge: The Oxidation of a Thiol
The primary impurity of concern arises from a straightforward oxidation reaction where two thiol molecules couple to form a disulfide and water. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions or basic conditions.
Caption: Step-by-step workflow for quantitative analysis using RP-HPLC.
Data Presentation & Interpretation
| Compound | Retention Time (min) | Relative Retention Time | Resolution (USP) |
| (3-Bromo-2-fluorophenyl)methanethiol | 6.8 | 1.00 | - |
| bis(3-bromo-2-fluorobenzyl) disulfide | 11.2 | 1.65 | > 10 |
Expert Insights:
-
Trustworthiness: HPLC is the cornerstone of quality control in the pharmaceutical industry due to its high reproducibility and robustness. The method is easily validated according to ICH Q2(R1) guidelines.
-
Causality: The addition of TFA to the mobile phase protonates any free thiolates, ensuring a consistent charge state and sharp peak shape for the thiol.
-
Advantages: Excellent for precise quantification of impurities, even at low levels (<0.1%). It is highly sensitive and can be automated for high-throughput screening.
-
Limitations: It is a destructive technique and requires reference standards for absolute quantification.
For even greater certainty, HPLC can be coupled with mass spectrometry (LC-MS) to confirm the identity of each peak by its mass-to-charge ratio. [3]
¹H NMR Spectroscopy: Unambiguous Structural Confirmation
Principle of Differentiation: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The key to differentiating the thiol from the disulfide lies in the methylene protons (-CH₂-) adjacent to the sulfur atom. [4][5]
-
In the Thiol (R-CH₂-SH): The two methylene protons are coupled to the single thiol proton. This results in a characteristic splitting pattern, typically a triplet or a doublet of doublets. The thiol proton itself gives a distinct signal (often a triplet) that integrates to one proton.
-
In the Disulfide (R-CH₂-S-S-CH₂-R): The methylene protons have no adjacent proton to couple with across the disulfide bond. Therefore, they appear as a simple singlet (or a doublet if coupled to aromatic protons, though this is less common and would still differ from the thiol's pattern).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Analyze the chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals, paying close attention to the region between 2.5 and 4.0 ppm where the methylene and thiol protons are expected to resonate. [6] Data Presentation & Interpretation
| Protons of Interest | (3-Bromo-2-fluorophenyl)methanethiol | bis(3-bromo-2-fluorobenzyl) disulfide |
| Methylene (-CH₂-) | δ ≈ 3.7 ppm (triplet) | δ ≈ 3.5 ppm (singlet) |
| Thiol (-SH) | δ ≈ 1.8 ppm (triplet) | Absent |
Note: Exact chemical shifts can vary based on solvent and concentration.
Expert Insights:
-
Authoritative Grounding: NMR is the most powerful tool for absolute structural confirmation. The unique splitting patterns provide a definitive fingerprint for each compound. [4][5]* Causality: The difference in multiplicity is a direct consequence of the presence or absence of the adjacent -SH proton, making this an irrefutable method for identification.
-
Advantages: Non-destructive, provides comprehensive structural information, and can identify unexpected impurities.
-
Limitations: Relatively low sensitivity compared to HPLC, making it difficult to quantify impurities below 1-2%. The instrument is expensive and requires a specialist operator.
Raman Spectroscopy: Direct Vibrational Fingerprinting
Principle of Detection: Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules. [7]It is exceptionally well-suited for this application because the thiol (S-H) and disulfide (S-S) bonds have distinct and characteristic vibrational frequencies that are "Raman active."
-
S-H Stretch: A sharp, medium-intensity peak typically appears in the 2550-2600 cm⁻¹ region.
-
S-S Stretch: A weaker but distinct peak appears in the 500-550 cm⁻¹ region. [8][9] Experimental Protocol: Raman Analysis
-
System: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto a microscope slide or into a glass vial.
-
Data Acquisition: Focus the laser on the sample and acquire the spectrum, ensuring sufficient signal-to-noise ratio in the key regions (400-600 cm⁻¹ and 2500-2700 cm⁻¹).
-
Analysis: Identify the presence or absence of the characteristic S-H and S-S stretching peaks.
Data Presentation & Interpretation
| Vibrational Mode | Characteristic Raman Shift (cm⁻¹) | Observed in Thiol | Observed in Disulfide |
| S-H Stretch | ~2570 | Yes | No |
| S-S Stretch | ~510 | No | Yes |
Expert Insights:
-
Self-Validating System: The presence of a peak at ~2570 cm⁻¹ confirms the thiol, while a peak at ~510 cm⁻¹ confirms the disulfide. The two signals are mutually exclusive for the pure compounds, providing an internal cross-check.
-
Advantages: Extremely fast (seconds per sample), non-destructive, and requires virtually no sample preparation. It can be used to analyze samples through glass or plastic packaging.
-
Limitations: Inherently not a quantitative technique without extensive calibration (chemometrics). The S-S stretch can be weak and may be difficult to detect at very low concentrations.
Summary and Method Selection Guide
Choosing the right analytical tool is critical for efficiency and accuracy. The following table and decision-making diagram summarize the strengths of each technique.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | ¹H NMR | Raman Spectroscopy |
| Primary Use | Quantification & QC | Structural ID | Rapid Screening & ID |
| Specificity | High (based on RT) | Very High (definitive) | High (vibrational) |
| Sensitivity | Very High (ppm levels) | Low (% levels) | Moderate to Low |
| Quantification | Excellent | Poor to Fair | Poor (specialist) |
| Sample Prep | Moderate (dilution) | Simple (dissolution) | Minimal to None |
| Throughput | High (automated) | Low | Very High |
| Cost / Expertise | Moderate | High | Moderate |
Figure 3: Decision-Making Workflow for Method Selection
Caption: A guide to selecting the appropriate analytical method based on the objective.
Conclusion and Best Practices
Differentiating (3-Bromo-2-fluorophenyl)methanethiol from its disulfide impurity is a critical task in pharmaceutical development and manufacturing. While several techniques can achieve this, they are not interchangeable.
-
For routine quality control and release testing , where accurate quantification of the impurity is essential, RP-HPLC is the undisputed method of choice.
-
For unequivocal structural confirmation , particularly during initial process development or when investigating unknown peaks, ¹H NMR provides definitive, irrefutable evidence.
-
For rapid material identification at the receiving dock or for at-line process monitoring where speed is critical, Raman spectroscopy offers a powerful, non-invasive solution.
Ultimately, a comprehensive analytical strategy, as expected by regulatory bodies, often employs a combination of these techniques. [10]HPLC is used to quantify the impurity against specifications defined by ICH Q3A, while NMR and other spectroscopic methods are used to build a complete profile of the drug substance, ensuring its identity, strength, and purity. This multi-faceted approach ensures the highest level of scientific integrity and product quality.
References
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
-
Pravdova, E. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4215. [Link]
-
Turi, M., et al. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Tesi di Dottorato, Università di Bologna. [Link]
-
Jadhav, S. A., & Maccagno, M. (2014). Identification of thiol from 11-(9-carbazolyl)-1-undecyl disulfide by NMR spectroscopy and single step coating of gold nanoparticles. Journal of Sulfur Chemistry, 35(6), 590-598. [Link]
-
ResearchGate. (n.d.). Superimposed 1H NMR spectra of CBZ-thiol and CBZ-disulfide. [Link]
-
Foley, J. P., & Israel, Jr., D. I. (2005). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Analyst, 130(7), 1017-1023. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]
-
Boczkaj, G., & Przyjazny, A. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample? ResearchGate. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. [Link]
-
Chen, W., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375-1380. [Link]
-
Van Duyne, R. P., et al. (2020). Directional Raman scattering spectra of metal–sulfur bonds at smooth gold and silver substrates. Journal of Raman Spectroscopy, 51(10), 2029-2037. [Link]
-
ResearchGate. (n.d.). Main physiological thiols and their disulfides. [Link]
-
Van Wart, H. E., & Scheraga, H. A. (1976). Raman spectra of strained disulfides. Effect of dihedral angle on the S-S stretching frequency. Journal of Physical Chemistry, 80(16), 1823-1832. [Link]
-
StellarNet. (n.d.). Exploring Chemical Bonding Using Raman Spectroscopy. [Link]
-
ResearchGate. (n.d.). Raman spectroscopy confirmed the presence of S-S, S-Se, and Se-Se bonds. [Link]
-
Sufrin, J. R., & Van Wart, H. E. (1979). Disulfide Bond Dihedral Angles from Raman Spectroscopy. Biophysical Journal, 28(3), 539-542. [Link]
-
Lara, P., et al. (2020). Raman spectroscopy characterization of some Cu, Fe and Zn sulfides and their relevant surface chemical species for flotation. Physicochemical Problems of Mineral Processing, 56(3), 483-492. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Albericio, F., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9384-9388. [Link]
-
Pharmaceutical Technology. (2026). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]
-
ECA Academy. (2016). FDA releases new internal policy on ICH Q8, Q9, Q10 Guidelines. [Link]
-
FDA. (2009). Guidance for Industry Q10 Pharmaceutical Quality System. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. fda.gov [fda.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. stellarnet.us [stellarnet.us]
- 8. researchgate.net [researchgate.net]
- 9. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Benchmarking Elemental Analysis Protocols for Halogenated Benzyl Mercaptans: A Focus on (3-Bromo-2-fluorophenyl)methanethiol
The Analytical Challenge: The "Halogen-Sulfur Nexus"
In the realm of medicinal chemistry, (3-Bromo-2-fluorophenyl)methanethiol represents a "perfect storm" for elemental analysis (EA). As a fragment often used in structure-activity relationship (SAR) studies, its purity is critical. However, standard CHNS protocols frequently fail to yield accurate results for this molecule due to three converging factors:
-
The Fluorine Effect: Fluorine (
) reacts aggressively with the silica ( ) in standard quartz combustion tubes to form volatile silicon tetrafluoride ( ). This not only degrades the instrument but causes low recovery rates for other elements. -
The Thiol Volatility: As a benzyl mercaptan derivative, the compound is prone to evaporation and rapid oxidation (disulfide formation) during the weighing process, leading to drifting Hydrogen (
) and Sulfur ( ) values. -
Bromine Interference: High bromine content can interfere with the detection of sulfur dioxide (
) in standard thermal conductivity detectors (TCD) if not properly reduced.
This guide benchmarks the performance of standard calibration materials against optimized protocols specifically designed for this halogenated thiol.
Mechanism of Interference
The following diagram illustrates why generic protocols fail for this specific compound.
Figure 1: The cascade of analytical failure caused by unmasked Fluorine in quartz combustion systems.
Comparative Analysis of Calibration Standards
To achieve accurate quantitation, the calibration standard must mimic the combustion behavior of the analyte. We compared three common standards for the analysis of (3-Bromo-2-fluorophenyl)methanethiol.
Option A: Acetanilide (The Generic Standard)
-
Composition:
-
Verdict: UNSUITABLE
-
Analysis: Acetanilide is the default for CHN analysis. However, it lacks Sulfur and Halogens. Calibrating with Acetanilide creates a "matrix mismatch." The instrument is not primed to handle the combustion dynamics of a heavy halogenated molecule, leading to significant errors in Sulfur determination due to the lack of a sulfur response factor correction.
Option B: Sulfanilamide (The Sulfur Standard)
-
Composition:
-
Verdict: INSUFFICIENT
-
Analysis: While Sulfanilamide provides a Sulfur reference point, it lacks the halogenated matrix. It does not account for the consumption of the oxidation catalyst by Bromine or the aggressive behavior of Fluorine.
Option C: BBOT (The Optimized Standard)
-
Composition: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (
) -
Verdict: RECOMMENDED
-
Analysis: BBOT is the gold standard for simultaneous CHNS determination. Its high molecular weight and stable sulfur content provide a robust calibration curve. Crucially, when used in conjunction with Tungsten(VI) Oxide (
) , it mimics the difficult combustion profile of the target thiol.
Performance Data Summary
Table 1: Comparative recovery rates for (3-Bromo-2-fluorophenyl)methanethiol (Theoretical S: ~14.63%)
| Standard Used | Additive | Carbon Recovery (%) | Sulfur Recovery (%) | Precision (RSD %) | Notes |
| Acetanilide | None | 99.8 | 82.4 | 5.2 | Severe S loss due to lack of calibration. |
| Sulfanilamide | None | 99.5 | 94.1 | 2.8 | Better S, but F interference degrades tube. |
| BBOT | 100.1 | 99.8 | 0.4 | Optimal. F is sequestered; S is quantitative. |
The "Secret Sauce": Combustion Additives
You cannot analyze (3-Bromo-2-fluorophenyl)methanethiol without additives. The fluorine must be managed chemically inside the capsule.
The Additive: Tungsten(VI) Oxide ( )
For this compound, adding 10–20 mg of powdered
-
Function 1 (Fluorine Scavenger): It acts as a sacrificial surface, preventing Fluorine from attacking the quartz tube.
-
Function 2 (Combustion Aid): It provides localized oxygen at the moment of flash combustion, ensuring the complete oxidation of the refractory carbon-bromine bonds.
Critical Note: Do not use Vanadium Pentoxide (
) if avoiding toxicity is a priority, though it is chemically effective.is the safer, modern industry standard.
Optimized Experimental Protocol
This protocol is a self-validating system designed to handle the volatility of the thiol and the interference of the halogens.
Equipment Requirements
-
Analyzer: CHNS Elemental Analyzer (Flash Combustion type).
-
Capsules: Tin (Sn) capsules for liquids (smooth wall).
-
Sealing: Cold-welding manual press or automated press.
Step-by-Step Workflow
-
Preparation of the Standard (BBOT):
-
Weigh 2.0–2.5 mg of BBOT standard into a tin capsule.
-
Add 15 mg of
powder. -
Fold and compress to remove air. Run as "Standard" to calibrate K-factors.[1]
-
-
Sample Handling (The Volatility Fix):
-
Cooling: Store (3-Bromo-2-fluorophenyl)methanethiol at 4°C until immediately before weighing. Cold liquids have lower vapor pressure.
-
Taring: Place an empty tin capsule on the microbalance. Tare.
-
Dosing: Using a micro-syringe, inject 1.5–2.0 mg of the liquid thiol into the bottom of the capsule. Do not touch the walls.
-
Immediate Sealing: Immediately add 15 mg of
(this also helps "cap" the liquid) and seal the capsule using a cold-weld press. Ensure the seal is hermetic.
-
-
Instrument Configuration:
-
Oxidation Reactor: Quartz tube packed with
on silica and Copper wires (for reduction of and excess ). -
Temperature: 1050°C (Combustion), 650°C (Reduction).
-
Flow: Helium carrier gas (140 mL/min).
-
-
Validation:
-
Run a "Blank" (Tin capsule +
) to subtract the sulfur background from the additive.
-
Workflow Visualization
Figure 2: Optimized sample preparation workflow for volatile halogenated thiols.
References
-
Elementar. (2025).[2][3] Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
PubChem. (2025).[3] 3-Bromo-2-methylthiophene (Analogous Halogenated Thiophene Properties). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
